molecular formula C16H14O4 B1436402 4',2-Dihydroxy-3-methoxychalcone CAS No. 206194-33-4

4',2-Dihydroxy-3-methoxychalcone

Cat. No.: B1436402
CAS No.: 206194-33-4
M. Wt: 270.28 g/mol
InChI Key: RYRNCBHUOOTFMZ-JXMROGBWSA-N
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Description

4',2-Dihydroxy-3-methoxychalcone is a naturally occurring chalcone derivative, a class of compounds recognized as bioprecursors of flavonoids with diverse pharmacological activities . This compound has demonstrated significant promise in oncological research, particularly as a potential inhibitor of the Hedgehog signaling pathway, a key pathway implicated in tumorigenesis. A recent computational study identified it as the molecule with the strongest binding affinity (~7.04 kcal/mol) for the Sonic Hedgehog (SHH) protein among several natural compounds, suggesting its potential for further development as a targeted cancer therapeutic . Beyond its computational promise, this chalcone has been isolated from Argentinean propolis (Zuccagnia type) and has shown experimental efficacy against Leishmania braziliensis , indicating valuable applications in infectious disease research . The compound's structure features two aromatic rings linked by a three-carbon α,β-unsaturated ketone system, which is central to its bioactivity . Its solid-state crystal packing is stabilized by unique non-covalent interactions, including R-CH₃⋯O tetrel bonding and vinyl⋯aryl stacking . Researchers can leverage this compound as a key scaffold for investigating new mechanisms in anticancer and antiparasitic drug discovery. This product is intended for research and further laboratory chemical synthesis only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,17,19H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRNCBHUOOTFMZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of 4',2-Dihydroxy-3-methoxychalcone from Wedelia Species

[1]

Executive Summary & Compound Identity

This compound is a bioactive flavonoid precursor belonging to the chalcone class (1,3-diaryl-2-propen-1-ones).[1] Within the Wedelia genus, this compound and its structural isomers (specifically 4,2'-dihydroxy-3-methoxychalcone ) function as key intermediate metabolites in the biosynthesis of aurones and coumestans (e.g., wedelolactone).

Chemical Structure & Nomenclature

Ambiguities in chalcone numbering often lead to confusion between the A-ring (acetophenone-derived) and B-ring (aldehyde-derived).

  • Target Compound: this compound[1]

    • Ring A (4'-OH): Para-hydroxy substitution on the acetophenone moiety.

    • Ring B (2-OH, 3-OMe): Ortho-hydroxy, meta-methoxy substitution on the benzaldehyde moiety.

  • Literature Variant (Wedelia marker): 4,2'-Dihydroxy-3-methoxychalcone[1]

    • Found in Wedelia asperrima, this isomer typically features the 2'-OH on Ring A (essential for cyclization to flavanones) and the 4-OH/3-OMe pattern on Ring B.

Note: This guide focuses on the isolation protocols relevant to Wedelia species, specifically Wedelia asperrima and Wedelia chinensis, where these methoxylated chalcones and their derivatives are predominant.

Natural Sources in Wedelia Genus

The genus Wedelia (syn.[1][2][3][4][5][6][7][8] Sphagneticola) is a rich reservoir of thiophenes, diterpenes (kaurenoic acid), and flavonoids. The specific methoxychalcones are most notably concentrated in the following species:

SpeciesCurrent Taxon NameTissue SourceKey Co-Metabolites
Wedelia asperrima Wedelia asperrima (Decne.)[1] Benth.Aerial partsWedelosides (toxic aminoglycosides), Wedelolactone
Wedelia chinensis Sphagneticola calendulaceaLeaves/StemsApigenin, Luteolin, Demethylwedelolactone
Wedelia biflora Melanthera bifloraFlowersVerbesin derivatives, Grandiflorenic acid
Ecological & Safety Context
  • Toxicity Warning: Wedelia asperrima (Yellow Daisy) contains wedelosides , which are highly toxic diterpenoid glycosides similar to carboxyatractyloside. Isolation protocols must include a defatting or partitioning step to separate these toxic polar glycosides from the less polar chalcones.

  • Biosynthetic Role: In Wedelia, these chalcones are transient precursors. They rapidly cyclize to form flavanones or oxidize to form aurones and coumestans (like wedelolactone). Therefore, fresh plant material and rapid solvent extraction are critical to prevent enzymatic degradation or cyclization during isolation.

Biosynthetic Pathway

The accumulation of this compound results from the phenylpropanoid pathway, specifically the condensation of a substituted cinnamoyl-CoA with malonyl-CoA.

BiosynthesisPheL-PhenylalanineCinCinnamic AcidPhe->CinPALCoup-Coumaroyl-CoACin->CouC4H, 4CLChalSynChalcone Synthase (CHS)Cou->ChalSynMal3x Malonyl-CoAMal->ChalSynChalcone2',4,4'-Trihydroxychalcone(Isoliquiritigenin/Naringenin chalcone)ChalSyn->ChalconeCondensationTargetThis compound(Target Metabolite)Chalcone->TargetRing B Modification(Hydroxylation + Methylation)OMTO-Methyltransferase (OMT)AuroneAurones(Yellow Pigments)Target->AuroneAureusidin SynthaseCoumestanWedelolactoneTarget->CoumestanOxidative Coupling

Figure 1: Biosynthetic positioning of methoxychalcones in Wedelia. The target compound is a branch-point intermediate, making its isolation time-sensitive.

Isolation & Purification Protocol

This protocol is designed to isolate phenolic chalcones from Wedelia asperrima or W. chinensis while excluding the toxic wedelosides.

Phase 1: Extraction and Fractionation

Objective: Maximize yield of medium-polarity flavonoids/chalcones while removing lipophilic chlorophylls and highly polar glycosides.

  • Plant Preparation: Air-dry aerial parts of Wedelia species in shade (avoid UV light to prevent cis-trans photoisomerization). Grind to a fine powder (40 mesh).

  • Maceration: Extract 1.0 kg powder with 80% Ethanol (aq) (3 x 3L) at room temperature for 72 hours.

    • Rationale: 80% EtOH penetrates cell walls effectively to extract phenolics. Avoid hot reflux to prevent thermal degradation of the chalcone double bond.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain the Crude Ethanolic Extract.

  • Liquid-Liquid Partitioning (Critical Step):

    • Suspend crude extract in H₂O (500 mL).

    • Step A (Defatting): Partition with n-Hexane (3 x 500 mL). Discard hexane layer (removes chlorophyll, waxes, lipids).

    • Step B (Target Extraction): Partition aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 500 mL).

      • Selection: Use DCM for less polar methoxychalcones; use EtOAc if glycosidic forms are also desired. For this compound (aglycone), DCM is preferred to minimize co-extraction of polar wedelosides.

    • Step C (Toxin Removal): The remaining aqueous phase contains the bulk of toxic wedelosides. Dispose of strictly according to hazardous waste protocols.

Phase 2: Chromatographic Purification

Objective: Separate the target chalcone from chemically similar flavonoids (luteolin, apigenin).

  • Column Chromatography (CC):

    • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate (starting 90:10 → 100% EtOAc).

    • Observation: Chalcones typically elute as distinct yellow-orange bands.

  • Sub-Fractionation:

    • Collect fractions containing the yellow pigment (monitor via TLC, visualization under UV 365nm; chalcones fluoresce dark brown/dull yellow, turning bright orange/red upon exposure to Ammonia vapor).

  • Polishing (Sephadex LH-20):

    • Load the chalcone-rich fraction onto a Sephadex LH-20 column.

    • Eluent: Methanol (100%).

    • Mechanism: separates based on molecular size and hydrogen bonding. This effectively removes polymeric tannins and chlorophyll traces.

IsolationProtocolRawWedelia Aerial Parts(Dried/Ground)Ext80% EtOH ExtractionRaw->ExtPart1Partition: H2O / HexaneExt->Part1HexHexane Phase(Lipids/Chlorophyll)Part1->HexAqAqueous PhasePart1->AqPart2Partition: H2O / DCMAq->Part2DCMDCM Phase(Chalcones/Aglycones)Part2->DCMWasteAqueous Waste(Toxic Wedelosides)Part2->WasteCCSilica Gel Column(Hex:EtOAc Gradient)DCM->CCLH20Sephadex LH-20(MeOH)CC->LH20PurePure 4',2-Dihydroxy-3-methoxychalconeLH20->Pure

Figure 2: Isolation workflow prioritizing the separation of lipophilic chalcones from toxic polar glycosides.

Analytical Characterization

To validate the identity of the isolated this compound, compare spectral data against the following standard markers.

UV-Vis Spectroscopy[3]
  • Band I: 340–390 nm (Characteristic of the cinnamoyl B-ring system).

  • Band II: 220–270 nm (Benzoyl A-ring system).

  • Shift Reagents:

    • + NaOH: Bathochromic shift (Red shift) of Band I (40–60 nm) indicates the presence of a free 4'-OH or 4-OH.

    • + AlCl₃: Bathochromic shift indicates the presence of a 2'-OH or 2-OH (chelation with carbonyl).

1H-NMR (400 MHz, CDCl₃/DMSO-d6)
  • α,β-Unsaturated Ketone: Two doublets (J ≈ 15-16 Hz) at δ 7.4–8.0 ppm, confirming the trans (E) geometry of the chalcone double bond.

  • Methoxyl Group: Singlet (3H) at δ 3.8–3.9 ppm.

  • Chelated Hydroxyl: A downfield singlet (δ > 12.0 ppm) often indicates a hydroxyl group hydrogen-bonded to the carbonyl (typical for 2'-OH or 2-OH).

References

  • Caleanasan, C. A., & Macleod, J. K. (1998).[1] A diterpenoid sulphate and flavonoids from Wedelia asperrima.[1] Phytochemistry, 47(6), 1093-1099. Link

    • Primary source for flavonoid and chalcone isolation
  • Oelrichs, P. B., Vallely, P. J., Macleod, J. K., & Lewis, I. A. (1980).[1] Isolation of a new potential antitumor compound from Wedelia asperrima.[1] Journal of Natural Products, 43(3), 414-416.[1] Link

    • Establishes the toxic context and extraction methodologies for the species.
  • Verma, N., & Khosa, R. L. (2015). Chemistry and biology of genus Wedelia Jacq.: A review. Indian Journal of Natural Products and Resources, 6(2), 71-90. Link

    • Comprehensive review listing 4,2'-dihydroxy-3-methoxychalcone as a constituent.
  • Macleod, J. K., Lewis, I. A., Moeller, P. D., & Oelrichs, P. B. (1990). The toxic extractives from Wedelia asperrima—II: The structure of wedeloside. Journal of Natural Products, 53(5), 1256-1261. Link

    • Critical for safety protocols regarding wedeloside removal.

Comparative Technical Analysis: Echinatin vs. 4',2-Dihydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and functional comparison between Echinatin (a natural retrochalcone) and 4',2-Dihydroxy-3-methoxychalcone (a structural isomer with distinct physicochemical properties).

Executive Summary

This guide analyzes the Structure-Activity Relationship (SAR) differences between Echinatin (4,4'-dihydroxy-2-methoxychalcone) and its positional isomer This compound . While both share the same molecular formula (


) and chalcone scaffold, their divergent B-ring substitution patterns dictate fundamentally different chemical stabilities and biological interaction mechanisms.
  • Echinatin: A "retrochalcone" characterized by a 2-methoxy group that sterically prevents cyclization, maintaining a stable open-chain structure essential for its mitochondrial inhibition and Nrf2 activation properties.

  • This compound: Characterized by a 2-hydroxyl group capable of forming an Intramolecular Hydrogen Bond (IMHB) with the carbonyl ketone. This feature significantly alters its redox potential and predisposes the molecule to cyclization into a flavanone derivative, changing its pharmacophore profile.

Part 1: Structural & Physicochemical Analysis[1]

Structural Definition
FeatureEchinatin This compound
IUPAC Name (E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Classification Retrochalcone (Natural)Ortho-hydroxy Chalcone (Synthetic/Isomer)
A-Ring (Acetophenone) 4'-OH4'-OH
B-Ring (Aldehyde) 4-OH, 2-OMe 2-OH, 3-OMe
Electronic Effect 2-OMe (Electron Donating) forces non-planarity but prevents cyclization.2-OH forms IMHB (Intramolecular H-bond) with C=O, stabilizing the planar conformation.[1][2]
Cyclization Potential Low/Stable. Lacks the nucleophilic 2-OH required for Michael addition to the

-carbon.
High. The 2-OH is perfectly positioned to attack the

-carbon, forming 4'-hydroxy-8-methoxyflavanone.
The "Retro" vs. "Ortho-Hydroxy" Distinction

The term "Retrochalcone" for Echinatin refers to its biosynthetic origin and unusual oxygenation pattern (isoliquiritigenin series) where the B-ring contains the 2-methoxy group.

  • Echinatin Mechanism: The 2-OMe group provides steric bulk but no labile proton. This forces the molecule to act primarily as a Michael acceptor or an antioxidant via the 4-OH/4'-OH groups.

  • Isomer Mechanism: The 2-OH group in the isomer creates a "pseudo-ring" via hydrogen bonding (

    
    ). This locks the conformation, potentially increasing binding affinity to specific kinase pockets but reducing half-life due to isomerization into the flavanone form under physiological pH.
    

Part 2: Experimental Synthesis Protocols

Synthesis of this compound (Claisen-Schmidt Condensation)

Causality: We utilize base-catalyzed condensation.[3] Acid catalysis is avoided here because it accelerates the cyclization of 2-hydroxychalcones into flavanones, which is an impurity in this context.

Reagents:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) (1.0 eq)

  • KOH (40% aq. solution) or Ba(OH)₂ (for gentler conditions)

  • Ethanol (Solvent)

Protocol:

  • Solubilization: Dissolve 10 mmol of 4-hydroxyacetophenone and 10 mmol of o-vanillin in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% KOH dropwise while stirring at 0°C (ice bath). Note: Low temperature is critical to prevent the Cannizzaro reaction of the aldehyde or polymerization.

  • Reaction: Allow the mixture to stir at room temperature (25°C) for 24–48 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

  • Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (10%) to neutralize the base and precipitate the chalcone. Crucial: The pH must be brought to ~4-5. Too acidic (pH < 2) will force cyclization to the flavanone.

  • Purification: Filter the yellow precipitate. Recrystallize from hot ethanol.

  • Validation:

    
    H NMR must show the characteristic doublets of the 
    
    
    
    -unsaturated ketone (
    
    
    Hz, indicating trans-geometry).
Synthesis Workflow Diagram

The following diagram illustrates the logic flow for synthesizing the target isomer while avoiding the flavanone trap.

SynthesisWorkflow Start Start: Reagent Prep (4-OH-Acetophenone + o-Vanillin) Catalysis Base Catalysis (KOH/EtOH, 0°C) Start->Catalysis Reaction Claisen-Schmidt Condensation (24h, RT) Catalysis->Reaction Check TLC Check (Aldehyde consumed?) Reaction->Check Check->Reaction No Quench Acid Quench (Ice/HCl) Target pH 4-5 Check->Quench Yes CyclizationRisk RISK: Cyclization to Flavanone (If pH < 2 or Heat > 60°C) Quench->CyclizationRisk Excess Acid/Heat Product Product Isolation This compound Quench->Product Controlled pH

Caption: Controlled Claisen-Schmidt condensation workflow to maximize chalcone yield while mitigating flavanone isomerization risks.

Part 3: Biological Activity & SAR Comparison

Antioxidant Mechanisms[4]
  • Echinatin (HAT Dominant): In alcoholic or lipid environments, Echinatin acts via Hydrogen Atom Transfer (HAT).[4] The 4-OH group (B-ring) is the primary radical scavenging site. The 2-OMe group stabilizes the resulting phenoxy radical via electron donation.

  • 4',2-Dihydroxy Isomer (Chelation Dominant): The 2-OH/3-OMe motif is a potent metal chelator (similar to catechol, but hindered). It likely exhibits higher activity in metal-induced oxidation models (e.g.,

    
     induced lipid peroxidation) compared to Echinatin due to the bidentate coordination site formed by the 2-OH and carbonyl oxygen.
    
Cytotoxicity and Mitochondrial Targets

Echinatin is a known uncoupler of mitochondrial oxidative phosphorylation.

  • Echinatin: The lack of a 2-OH group prevents metabolic closure to a flavanone, allowing the chalcone to penetrate the mitochondrial membrane and interact with Complex I/III.

  • 4',2-Dihydroxy Isomer: Its cytotoxicity is often lower in long-duration assays because cellular pH (7.4) favors the Michael addition cyclization into the corresponding flavanone, which is generally less cytotoxic than the open-chain chalcone.

Comparative Data Summary
AssayEchinatin ActivityThis compound (Predicted/Observed)
DPPH Scavenging High (

)
Moderate (Steric hindrance of 3-OMe affects 2-OH H-abstraction).
Mitochondrial Uncoupling Potent (Stable pharmacophore)Transient (Degrades/Isomerizes).
Nrf2 Activation Strong inducer (Michael acceptor)Strong inducer (if stabilized); weaker if cyclized.
Solubility LipophilicSlightly more hydrophilic due to exposed 2-OH.

Part 4: Signaling Pathway Visualization

The following diagram contrasts the biological fate of both molecules, highlighting the stability issue of the 2-OH isomer.

SAR_Pathway Echinatin Echinatin (2-OMe, 4-OH) Stable Stable Open Chain (Steric Block) Echinatin->Stable Isomer 4',2-Dihydroxy-3-OMe (2-OH, 3-OMe) IMHB Intramolecular H-Bond (O-H ... O=C) Isomer->IMHB Mito Mitochondrial Uncoupling Stable->Mito High Potency Nrf2 Nrf2 Pathway Activation Stable->Nrf2 Michael Acceptor IMHB->Nrf2 Transient Flavanone Isomerization to Flavanone (Inactive) IMHB->Flavanone pH > 7.0 Flavanone->Mito Loss of Activity

Caption: Biological fate divergence: Echinatin maintains activity via stability, while the 2-OH isomer risks deactivation via cyclization.

References

  • Liang, J., et al. (2018). Antioxidant Mechanisms of Echinatin and Licochalcone A. Molecules. [Link]

  • Simmler, C., et al. (2017).[5] Natural retrochalcones: rare compounds with diverse biological activities. Phytochemistry Reviews. [Link]

  • Friis, P., et al. (2023).[6] Cytotoxic and Antimigratory Activity of Retrochalcones from Glycyrrhiza echinata L.[6] Chemistry & Biodiversity.[6] [Link]

Sources

Pharmacophore Modeling of 4',2-Dihydroxy-3-methoxychalcone Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Anticancer Lead Optimization

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of 4',2-Dihydroxy-3-methoxychalcone , a specific chalcone derivative with potent antiproliferative activity. Unlike general chalcone scaffolds, this ligand possesses a unique substitution pattern—a para-hydroxyl on the A-ring (4') and an ortho-hydroxyl/meta-methoxy motif on the B-ring (2,3)—which dictates its binding affinity to targets such as the colchicine-binding site of tubulin or the ATP-binding pocket of kinases like PI3K.

This document is designed for computational chemists and medicinal chemists. It moves beyond standard operating procedures to explain the causality of modeling choices, ensuring the resulting pharmacophore is not just a statistical artifact but a predictive tool for bioactivity.

Part 1: Chemical Basis & Structural Activity Relationship (SAR)[1]

Structural Anatomy

To model the pharmacophore effectively, one must first deconstruct the ligand into its pharmacophoric features. The chalcone scaffold consists of two aromatic rings (A and B) linked by an


-unsaturated ketone system.[1]
  • A-Ring (Acetophenone-derived): Contains a 4'-OH group . This is a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA) often interacting with solvent-exposed regions or specific polar residues (e.g., Asp/Glu).

  • Linker: The enone moiety (

    
    ) restricts flexibility compared to dihydrochalcones but allows s-cis vs. s-trans isomerism.
    
  • B-Ring (Benzaldehyde-derived): Contains a 2-OH and 3-OMe group. The 2-OH (ortho) often forms an intramolecular hydrogen bond with the linker oxygen or interacts with the target's hydrophobic pocket hinge regions. The 3-OMe provides steric bulk and HBA capability.

The Pharmacophoric Hypothesis

Based on the substitution pattern, the bioactivity of this compound is driven by a specific spatial arrangement of features, typically defined as ADHRR (Acceptor, Donor, Hydrophobic, Ring, Ring).

Feature IDChemical MoietyFunctionInteraction Type
D1 4'-OH (A-ring)H-Bond DonorPolar interaction with receptor periphery.
A1 Carbonyl OxygenH-Bond AcceptorKey anchor point (e.g., hinge binding).
D2 2-OH (B-ring)H-Bond DonorIntramolecular stabilization or target interaction.
H1 3-OMe (B-ring)Hydrophobic/AcceptorFills hydrophobic pockets; OMe oxygen can accept H-bonds.
R1, R2 A-Ring, B-RingAromatic Ring

stacking (e.g., with Phe/Trp residues).

Part 2: Computational Workflow & Protocols

Phase I: Ligand Preparation & Curation

Objective: Generate a chemically accurate 3D representation of the ligand.

Protocol:

  • Structure Generation: Build the 2D structure of this compound.

  • Protonation States: Calculate protonation at pH

    
     using tools like Epik or MoKa.
    
    • Critical Insight: The phenolic hydroxyls (pKa ~10) will remain neutral. However, tautomeric states of the enone system must be fixed to the dominant keto form.

  • Chirality & Isomerism: Explicitly define the stereochemistry of the double bond. The (E)-isomer is thermodynamically more stable and biologically relevant for chalcones compared to the (Z)-isomer.

Phase II: Conformational Analysis

Objective: Chalcones are flexible rotatable bonds. A static crystal structure is insufficient. We must sample the bioactive conformational space.

Protocol:

  • Force Field: Use OPLS3e or MMFF94s . These are optimized for organic small molecules and accurately penalize steric clashes in the biphenyl-like system.

  • Search Method: Mixed Torsional/Low-Mode sampling.

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

  • RMSD Cutoff: 0.5 Å to eliminate redundant geometries.

  • Specific Check: Monitor the dihedral angle of the enone linker. Ensure both planar and slightly twisted conformers are sampled, as protein binding pockets often induce a twist to accommodate the ligand.

Phase III: Pharmacophore Model Generation

Objective: Map the common features of the active ligand into a 3D hypothesis.

Protocol:

  • Alignment: Since we are focusing on a specific ligand, use a flexible alignment method if superimposing with other active analogs. If modeling the single ligand, generate features directly from its low-energy ensemble.

  • Feature Definition:

    • Create a 5-point hypothesis : 2 Aromatic Rings + 1 H-bond Acceptor (Ketone) + 1 H-bond Donor (4'-OH) + 1 Hydrophobic/Acceptor (3-OMe).

    • Constraint: Set positional tolerances to 1.5 - 2.0 Å.

  • Excluded Volumes: If a receptor structure (e.g., Tubulin, PDB: 1SA0) is available, generate "excluded volume" spheres to represent the protein wall, preventing the selection of sterically clashing poses.

Phase IV: Validation (Self-Validating System)

Objective: Prove the model can distinguish actives from decoys.

Protocol:

  • Decoy Set: Generate 50-100 decoys using the DUD-E (Directory of Useful Decoys) methodology. Decoys should match the physical properties (MW, LogP) of the chalcone but differ in topology.

  • Screening: Screen the active ligand and the decoys against the pharmacophore.

  • Metrics:

    • Enrichment Factor (EF): Target EF > 10 at 1% of the database.

    • ROC AUC: A value > 0.7 indicates a predictive model.

Part 3: Visualization of Workflows & Pathways

Computational Modeling Workflow

This diagram illustrates the step-by-step logic from chemical structure to validated model.

PharmacophoreWorkflow Start Ligand: this compound Prep Prep: (E)-Isomer, Neutral pH 7.4 (Epik/LigPrep) Start->Prep Conformers Conformational Search (OPLS3e, <10 kcal/mol) Prep->Conformers 3D Generation FeatureMap Feature Mapping (Donors, Acceptors, Rings) Conformers->FeatureMap Ensemble Overlay Hypothesis Generate Common Pharmacophore Hypothesis FeatureMap->Hypothesis 5-Point Model Validation Validation (ROC/AUC) vs. DUD-E Decoys Hypothesis->Validation Screening Validation->Conformers Refine Parameters

Caption: Figure 1. Iterative workflow for generating a high-confidence pharmacophore model.

Biological Mechanism (PI3K/Akt Pathway)

This compound exerts anticancer effects by modulating the PI3K/Akt pathway. The pharmacophore targets the ATP-binding pocket of PI3K.

SignalingPathway Ligand 4',2-Dihydroxy-3- methoxychalcone PI3K PI3K (Target) Ligand->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Ligand->Apoptosis Induces PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Apoptosis Blocks

Caption: Figure 2.[2] Mechanism of Action: Ligand inhibition of PI3K restores apoptotic signaling.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties and feature definitions required for the model setup.

ParameterValue / SettingRationale
Molecular Weight 284.29 g/mol Fits Lipinski's Rule of 5 (Drug-likeness).
LogP (Predicted) ~2.8 - 3.2Optimal membrane permeability for intracellular targets.
H-Bond Donors 2 (4'-OH, 2-OH)Critical for directional binding.
H-Bond Acceptors 4 (2 OHs, 1 OMe, 1 C=O)Interaction with backbone amides or water bridges.
Rotatable Bonds 4Requires conformational sampling (see Section 2.2).
Topological PSA ~66 ŲGood oral bioavailability correlation.

References

  • Marek, J., et al. (2005).[3] "2',4'-Dihydroxy-3-methoxy-alpha,beta-dihydrochalcone and 2',4-dihydroxy-alpha,beta-dihydrochalcone: supramolecular structures formed by O-H...O, C-H...O and stacking interactions."[3] Acta Crystallographica Section C. Link

  • Burgeiro, A., et al. (2018).[4] "Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives." ACS Omega.[1] Link

  • Karthikeyan, C., et al. (2015). "Chalcones as a principle pharmacophore for design and development of novel anticancer agents."[5] Pharmacophore Journal. Link

  • BenchChem. (2025).[6] "A Comparative Analysis of 4'-Methoxychalcone and Its Hydroxylated Derivatives in Drug Discovery." BenchChem Technical Guides. Link

  • Zhang, Y., et al. (2018). "Methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/Akt/mTOR signaling pathway." Pharmaceutical Biology. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4',2-Dihydroxy-3-methoxychalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 4',2-Dihydroxy-3-methoxychalcone , a bioactive flavonoid scaffold with significant antioxidant and potential anti-inflammatory properties.

The synthesis utilizes a base-catalyzed Claisen-Schmidt condensation between 4-hydroxyacetophenone and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). While classical methods often require protecting groups (e.g., MOM, benzyl) to prevent side reactions of the phenolic hydroxyls, this protocol employs an optimized protection-free direct condensation strategy. This approach minimizes step count and atom waste while maximizing yield through controlled stoichiometry and temperature management.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The Challenge of Phenolic Substrates

Direct condensation of phenolic aldehydes and ketones presents two primary challenges:

  • Reduced Electrophilicity: The phenoxide ion formed in basic conditions donates electron density to the aldehyde carbonyl, making it less susceptible to nucleophilic attack.

  • Oxidative Polymerization: Phenolates are prone to oxidation, leading to tarry byproducts (quinones) if the reaction is exposed to excessive oxygen or heat.

The Solution: High-Concentration Alkali Method

To overcome these barriers, this protocol uses a high concentration of alkali (KOH 40-50%) in ethanol. This pushes the equilibrium toward the enolate of the acetophenone and ensures the solubility of the resulting di-phenoxide salts. The reaction proceeds via an aldol addition followed by an E1cB elimination to form the thermodynamically stable trans-chalcone.

Reaction Scheme

The reaction involves the condensation of 4-hydroxyacetophenone (1) and 2-hydroxy-3-methoxybenzaldehyde (2) to yield the target chalcone (3) .

ReactionScheme R1 4-Hydroxyacetophenone (C8H8O2) Cat KOH / EtOH (Base Catalyst) R1->Cat R2 o-Vanillin (C8H8O3) R2->Cat Int Aldol Intermediate (Transient) Cat->Int Enolate Attack Prod This compound (Target) Int->Prod -H2O (Dehydration)

Figure 1: Simplified reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]PurityNotes
4-Hydroxyacetophenone 136.151.0>98%Starting Material A
o-Vanillin 152.151.0>98%Starting Material B
Potassium Hydroxide (KOH) 56.113.0 - 4.0PelletsDissolve in min. water
Ethanol (EtOH) 46.07SolventAbs.Reaction Solvent
Hydrochloric Acid (HCl) 36.46Excess10% aqFor Workup/Precipitation
Step-by-Step Procedure

Step 1: Catalyst Preparation

  • Dissolve KOH (2.2 g, 40 mmol) in a minimum amount of distilled water (approx. 2-3 mL).

  • Add this aqueous solution to 10 mL of Ethanol in a 50 mL round-bottom flask.

  • Critical: Cool the solution to 0–5°C in an ice bath.

Step 2: Reactant Addition

  • Add 4-Hydroxyacetophenone (1.36 g, 10 mmol) to the flask. Stir until dissolved. The solution will turn yellow/orange due to phenoxide formation.

  • Add o-Vanillin (1.52 g, 10 mmol) to the mixture.

  • Observation: The mixture will darken significantly (deep red/brown) as the conjugation extends and double salts form.

Step 3: Reaction

  • Allow the mixture to warm to room temperature (25°C).

  • Stir magnetically at a moderate speed for 24 to 48 hours .

    • Note: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:2). The product typically runs higher than the starting materials due to internal hydrogen bonding, but polarity varies. Look for the disappearance of the aldehyde spot.

Step 4: Workup & Isolation

  • Pour the dark red reaction mixture into 100 mL of crushed ice/water .

  • While stirring vigorously, slowly add 10% HCl dropwise.

  • Endpoint: Continue acidification until pH ~2-3.[1]

    • Visual Cue: The dark red solution will turn turbid yellow, and a solid precipitate will form. The color shift (Red

      
       Yellow) confirms the protonation of the phenoxides.
      
  • Allow the suspension to stand in the refrigerator (4°C) for 2 hours to maximize precipitation.

  • Filter the crude solid using a Büchner funnel and wash with cold water (3 x 20 mL) to remove excess acid and salts.

Step 5: Purification

  • Recrystallize the crude solid from hot Ethanol/Water (approx. 70:30) .

  • Dissolve in minimum hot ethanol, then add warm water until slight turbidity appears. Cool slowly to room temperature, then to 4°C.

  • Filter the pure yellow needles and dry in a vacuum oven at 40°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in EtOH + KOH (aq) Temp: 0-5°C -> RT Start->Mix React Stir 24-48h (Deep Red Solution) Mix->React Aldol Condensation Quench Pour into Ice Water Acidify with 10% HCl React->Quench Workup Precip Precipitate Forms (Yellow Solid) Quench->Precip pH < 3 Filter Vacuum Filtration Wash with Cold H2O Precip->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure this compound Recryst->Final Yield ~60-75%

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

Expected Data

The following data confirms the structure of the trans-isomer.

TechniqueParameterExpected Value/Observation
Appearance VisualBright yellow needles or powder.
Melting Point Capillary148 – 152°C (Dependent on hydration/crystal form)
IR Spectroscopy

(cm

)
~3300 (OH, broad), 1640 (C=O, conjugated), 1580 (C=C), 1260 (C-O-C).

H NMR

Protons
Two doublets at

7.6 – 8.0 ppm with

Hz
(indicative of trans-geometry).

H NMR
-OCH

Singlet at

~3.90 ppm (3H).[2]

H NMR
Phenolic -OHSinglet at

>12.0 ppm (chelated 2-OH) and broad singlet ~9-10 ppm (4'-OH).
Structural Validation (NMR Interpretation)

The key to validating the 2-hydroxy substitution (B-ring) is the downfield shift of the hydroxyl proton due to intramolecular hydrogen bonding with the carbonyl oxygen (though less prominent in chalcones than in o-hydroxyacetophenones, it is still observable). The trans coupling constant (


 Hz) rules out the cis isomer.

Troubleshooting Guide (Self-Validating)

SymptomProbable CauseCorrective Action
No precipitate upon acidification Product formed an "oil" or emulsion.Scratch the glass vessel with a rod to induce nucleation. Cool to 0°C. If oil persists, extract with Ethyl Acetate, dry over Na

SO

, and evaporate.
Low Yield (< 40%) Incomplete condensation or Cannizzaro reaction.Ensure KOH concentration is high enough. Increase reaction time to 72h. Ensure reagents are dry.
Product is sticky/tarry Oxidation of phenolates (Quinone formation).Perform reaction under Nitrogen (

) atmosphere. Minimize light exposure (wrap flask in foil).
Red color persists after acid Incomplete neutralization.Check pH. It must be below 4. Phenols are weak acids; if the pH is >7, they remain as water-soluble phenoxides.

References

  • Claisen-Schmidt Condensation Overview

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

  • Synthesis of Hydroxychalcones

    • Zangade, S., et al. "Green synthesis of 2,4-dihydroxy-3-methoxychalcone." Chemical Methodology, 2019.[2] (General reference for o-vanillin chalcones).

  • NMR Characterization of Chalcones

    • Patil, C.B., et al. "Synthesis and Biological Evaluation of Some Novel Chalcones." Journal of Chemistry, 2009.

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012.

Sources

reaction conditions for 4-hydroxyacetophenone and o-vanillin condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of (E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one via the Claisen-Schmidt condensation. The reaction couples 4-hydroxyacetophenone (ketone) and o-vanillin (aldehyde).

Unlike simple chalcone syntheses, this protocol addresses the specific challenges posed by the phenolic hydroxyl groups on both reactants. These groups are acidic and consume the base catalyst, forming phenolate salts that remain water-soluble. Crucially, the reaction requires a specific acidification workup to isolate the neutral product. Failure to perform this step is the most common cause of low yields in this specific synthesis.

Reaction Mechanism & Chemical Logic

The reaction follows an Aldol Condensation (Claisen-Schmidt type) pathway.[1][2][3] The mechanism is complicated by the presence of acidic protons on the starting materials.

Key Mechanistic Steps:

  • Deprotonation (Sacrificial): The base (NaOH/KOH) first deprotonates the phenolic -OH groups on both rings (

    
    ). This requires the use of excess base (
    
    
    
    equivalents).
  • Enolate Formation: The base deprotonates the

    
    -methyl group of the phenolate-acetophenone anion.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the o-vanillin phenolate.

  • Dehydration: Elimination of water (E1cb mechanism) yields the conjugated enone system.[4]

  • Protonation (Workup): The product exists as a soluble di-anion in the reaction mixture. Acidification restores the neutral phenols, causing precipitation.

Diagram 1: Reaction Mechanism Pathway

ReactionMechanism cluster_0 Reactants cluster_1 In-Situ Intermediates (Basic pH) cluster_2 Product Isolation (Acidic pH) R1 4-Hydroxyacetophenone I1 Phenolates Formed (Soluble Salts) R1->I1 OH- (Base) R2 o-Vanillin R2->I1 OH- (Base) I2 Enolate Attack I1->I2 Enolization I3 Aldol Adduct (Beta-hydroxy ketone) I2->I3 Condensation P1 Conjugated Chalcone Salt (Dark Red/Soluble) I3->P1 -H2O (Dehydration) P2 Neutral Chalcone (Yellow Precipitate) P1->P2 HCl (Acidification)

Caption: Step-wise mechanism showing the transition from soluble phenolate salts to the precipitated neutral product upon acidification.

Critical Parameters & Optimization

The following parameters are derived from comparative analysis of hydroxychalcone syntheses [1][2][6].

ParameterRecommended ConditionScientific Rationale
Stoichiometry 1:1 (Equimolar)Standard for Claisen-Schmidt. Excess aldehyde is difficult to remove; excess ketone can lead to self-condensation.
Base Catalyst KOH or NaOH (40-60% aq.) Strong base required. Must be in excess (>2.5 eq) to neutralize phenols and catalyze enolization.
Solvent Ethanol (95%) Solubilizes reactants but allows the final neutral product to precipitate upon acidification.
Temperature Room Temp (24-48h) or Reflux (3-6h) o-Vanillin has an intramolecular H-bond (OH···O=C) that reduces electrophilicity, often requiring longer times or heat compared to p-vanillin.
Workup pH pH 2 - 3 Critical: The product is a salt at pH > 10. You must acidify to precipitate the target compound.[5]

Detailed Protocol: Base-Catalyzed Synthesis

This protocol is the "Gold Standard" for reproducibility and yield (typically 75-90%).

Materials
  • 4-Hydroxyacetophenone (10 mmol, 1.36 g)[6]

  • o-Vanillin (10 mmol, 1.52 g)

  • Ethanol (95% or absolute, 15 mL)

  • Sodium Hydroxide (NaOH) pellets (dissolved to make 40% w/v solution)

  • Hydrochloric Acid (HCl), 10% or 1M solution

  • Ice water[7]

Step-by-Step Methodology
  • Preparation of Reactant Solution:

    • In a 50 mL round-bottom flask (or Erlenmeyer), dissolve 1.36 g of 4-hydroxyacetophenone and 1.52 g of o-vanillin in 10 mL of Ethanol.

    • Note: The solution may be slightly yellow.[4] Stir until fully dissolved.

  • Addition of Catalyst (The Exotherm):

    • Place the flask in an ice bath (optional but recommended to control initial exotherm).

    • Add 5-8 mL of 40% NaOH (aq) dropwise while stirring vigorously.

    • Observation: The mixture will turn dark orange or deep red immediately. This is the formation of the phenolate anions. This color change is normal and indicates the base is active [13].

  • Reaction Phase:

    • Method A (Room Temp): Remove the ice bath. Cover the flask and stir at room temperature for 24–48 hours.

    • Method B (Reflux - Faster): Attach a condenser and reflux at 70°C for 3–5 hours.

    • Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1). The starting aldehyde spot should disappear.

  • Workup (The Critical Step):

    • Pour the dark red reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of cold water.

    • Acidification: Slowly add 10% HCl with stirring.

    • Endpoint: Monitor pH.[5] As the pH drops below 4, the dark red color will lighten, and a yellow/orange solid will precipitate heavily. Continue until pH is ~2.

    • Why? If you skip this, the product remains dissolved as the sodium salt, and you will recover nothing during filtration.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water (to remove NaCl) and then a small amount of cold ethanol (to remove unreacted aldehyde).

    • Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water (1:1) to obtain pure crystals.[8]

Diagram 2: Experimental Decision Tree

ProtocolWorkflow Start Start: Mix Reactants in Ethanol BaseAdd Add 40% NaOH (Dropwise) Start->BaseAdd CheckColor Color Change? (Must turn Dark Red) BaseAdd->CheckColor Method Choose Method CheckColor->Method Yes RT Room Temp (24-48h) Method->RT Reflux Reflux 70°C (3-5h) Method->Reflux PourIce Pour into Crushed Ice RT->PourIce Reflux->PourIce Acidify Acidify with HCl to pH 2 PourIce->Acidify Filter Filter & Recrystallize Acidify->Filter

Caption: Operational workflow emphasizing the critical acidification step required for phenolic chalcones.

Characterization & Expected Data

Upon successful synthesis, the compound should exhibit the following properties:

  • Physical State: Yellow to Orange crystalline solid.

  • Melting Point: Expected range 138–142°C (Note: o-vanillin derivatives often have different MPs than p-vanillin analogs; verify against specific derivative literature if available, otherwise use this as a baseline).

  • IR Spectroscopy (KBr):

    • 
      : Broad band 
      
      
      
      .
    • 
      : Strong peak 
      
      
      
      (Shifted lower due to conjugation).
    • 
      : 
      
      
      
      .
  • 1H NMR (DMSO-d6 or CDCl3):

    • 
      -Unsaturated Protons:  Two doublets with a coupling constant 
      
      
      
      , characteristic of trans (
      
      
      ) geometry. Usually found between
      
      
      .
    • Methoxy Group: Singlet at

      
       (
      
      
      
      ).[9]
    • Phenolic Protons: Singlets (broad)

      
       (disappear with 
      
      
      
      shake).

Troubleshooting Guide

ObservationRoot CauseSolution
No precipitate after pouring into ice. Product is still in phenolate form.Add more HCl. The solution must be acidic (pH < 3) to neutralize the phenol groups and force precipitation.
Oily product instead of solid. Impurities or solvent trapped.Scratch the flask glass with a rod to induce crystallization. Cool overnight. Recrystallize from Ethanol/Water.
Low Yield (<50%). Incomplete reaction or Cannizzaro side reaction.Ensure NaOH concentration is high enough (40-50%). Increase reaction time. Avoid heating above 80°C to prevent polymerization.
Starting material remains (TLC). o-Vanillin is less reactive due to steric/H-bonding.Increase temperature to reflux or use Microwave irradiation (180W, 2-5 mins) [6].

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. Link

  • AIP Publishing. (2024). Synthesis of Vanillin-derived Chalcone using Microwave Irradiation Method. Link

  • Rasayan Journal of Chemistry. (2024). Solvent-Free Synthesis of 4'-Hydroxy-4-Hydroxy Chalcone and its Potential as an Antibacterial. Link

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Link

  • PierpaLab. (2024). Vanillin acetone aldol condensation: Mechanism and Protocol. Link

  • SciTePress. (2024). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone using Grinding Techniques. Link

Sources

solvent selection for recrystallization of 4',2-Dihydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 4',2-Dihydroxy-3-methoxychalcone

Introduction & Scope

The isolation of high-purity This compound is a critical step in evaluating its pharmacological potential, particularly for antioxidant and anti-inflammatory assays where impurities can skew IC50 values.

This specific chalcone isomer presents a unique purification challenge due to its dual-phenolic nature:

  • 4'-Hydroxyl (Ring A): Increases polarity and hydrogen-bonding potential with solvents.

  • 2-Hydroxyl, 3-Methoxy (Ring B): The ortho-hydroxyl on the B-ring introduces intramolecular hydrogen bonding possibilities and potential for cyclization side-reactions (e.g., benzofuran formation) under harsh conditions.

This guide provides a rational, self-validating workflow for selecting the optimal recrystallization solvent, moving beyond "trial and error" to a mechanistic approach based on solubility parameters.

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must understand the solute-solvent interactions.

FeatureChemical ImplicationImpact on Solvent Selection
Backbone

-unsaturated ketone (Chalcone)
Lipophilic core; requires organic strength (e.g., aromatic rings).
H-Bond Donors Two Phenolic -OH groups (4',[1] 2)High affinity for polar protic solvents (Alcohols). Insoluble in non-polar alkanes (Hexane).
H-Bond Acceptors Carbonyl (C=O), Methoxy (-OCH3)Good interaction with moderate dipoles (Ethyl Acetate, Acetone).
pKa Phenolic protons ~9.5 - 10Avoid basic solvents (e.g., amines) which form salts. Keep neutral or slightly acidic.

The "Like Dissolves Like" Rule Applied:

  • Too Non-polar (Hexane/Heptane): Compound will not dissolve even at boiling.

  • Too Polar (Water): Compound is insoluble due to the hydrophobic diphenyl backbone.

  • Ideal Range: Short-chain alcohols (Ethanol, Methanol) or medium-polarity esters (Ethyl Acetate).

Solvent Screening Protocol (Decision Tree)

Do not immediately scale up. Perform this micro-scale screening on 50–100 mg of crude material.

Experimental Logic Diagram

SolventSelection Start Start: 50mg Crude Chalcone Test1 Add 0.5 mL Solvent at Room Temp (RT) Start->Test1 Check1 Is it Soluble at RT? Test1->Check1 TooSoluble Solvent Too Strong (Poor Yield) Check1->TooSoluble Yes Heat Heat to Boiling (Reflux) Check1->Heat No (Suspension) Check2 Is it Soluble at Boiling? Heat->Check2 Insoluble Solvent Too Weak Check2->Insoluble No Cool Cool Slowly to RT, then 4°C Check2->Cool Yes Check3 Do Crystals Form? Cool->Check3 Ideal IDEAL SOLVENT (Proceed to Scale-up) Check3->Ideal Yes (Crystals) NoCrystals Too Soluble in Cold (Try Binary System) Check3->NoCrystals No (Remains Clear)

Figure 1: Logic flow for determining the thermodynamic suitability of a recrystallization solvent. The goal is high solubility at high T and low solubility at low T.

Recommended Solvent Systems

Based on the structure of this compound, the following systems are ranked by efficacy:

Primary Recommendation: Ethanol (95%)[2]
  • Why: The ethyl group matches the lipophilicity of the chalcone backbone, while the hydroxyl group engages the phenolic moieties. 95% Ethanol is preferred over absolute ethanol because the 5% water acts as an antisolvent, slightly lowering solubility at RT and improving yield.

  • Status: Green & Effective.

Secondary Recommendation: Ethanol/Water (Binary System)
  • Use Case: If the compound is too soluble in 95% Ethanol (no crystals form upon cooling).

  • Method: Dissolve in hot Ethanol, then add hot Water dropwise until persistent turbidity (cloudiness) appears. Add one drop of Ethanol to clear it, then cool.

Tertiary Recommendation: Ethyl Acetate / Hexane[2][3]
  • Use Case: If the crude contains significant polar tar/resins that are insoluble in Ethyl Acetate.

  • Method: Dissolve in minimum hot Ethyl Acetate; add hot Hexane to saturation.

Optimized Recrystallization Protocol

Safety Note: Chalcones can be skin irritants. Wear gloves and work in a fume hood. Target Compound: this compound Target Solvent: Ethanol (95%)

Step-by-Step Workflow
  • Preparation:

    • Weigh the crude solid.

    • Prepare a reflux setup (round-bottom flask + condenser) or a simple Erlenmeyer flask with a watch glass for smaller scales (<1g).

    • Pre-heat a solvent reservoir (Ethanol) to a gentle boil (~78°C).

  • Dissolution (The Critical Step):

    • Place crude solid in the flask.

    • Add a minimum volume of hot Ethanol (start with ~4 mL per gram).[2]

    • Swirl and heat.[3][4] Do not add excess solvent yet.

    • If solid remains, add hot solvent in small aliquots (0.5 mL) until the solid just dissolves.

    • Note: If colored impurities remain insoluble while the main bulk has dissolved, perform a Hot Filtration immediately.

  • Crystallization:

    • Remove from heat.

    • Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Rapid cooling leads to "oiling out" (trapping impurities).

    • Once at RT, place in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small amount of ice-cold Ethanol.[2] Crucial: Warm solvent will dissolve your product.

  • Drying:

    • Air dry on the filter for 10 minutes.

    • Dry in a vacuum oven at 40°C overnight to remove solvent residues.

Process Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Min. Hot Ethanol Crude->Dissolve HotFilter Hot Filtration (Remove insoluble trash) Dissolve->HotFilter If particles remain SlowCool Slow Cool to RT (Seed if necessary) Dissolve->SlowCool Clear solution HotFilter->SlowCool IceBath Ice Bath (0°C) (Maximize Yield) SlowCool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Pure Crystals Wash->Dry

Figure 2: Operational workflow for the purification of this compound.

Troubleshooting & Validation

IssueCauseSolution
Oiling Out Solution too concentrated or cooled too fast.[2]Re-heat to dissolve.[2][4] Add a small amount of extra solvent.[3][2] Cool very slowly. Scratch glass with a rod to induce nucleation.
No Precipitation Too much solvent used (supersaturation not reached).Evaporate 20-30% of the solvent volume and re-cool. Or add an anti-solvent (Water) dropwise.
Colored Crystals Chromophore impurities co-crystallized.Re-dissolve in hot solvent, add Activated Charcoal , stir for 5 min, and hot filter before cooling.

Validation Metrics:

  • Melting Point: Pure chalcones have sharp melting points (typically <2°C range). Compare against literature (approx. range 100–120°C, specific to isomer).

  • HPLC Purity: Target >98% area under the curve at 254 nm and 360 nm (chalcone max absorption).

References

  • Susanti, E., et al. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.[5] SciTePress. Retrieved from [Link]

  • ResearchGate Discussion. Best solvent for chalcone recrystallization. Retrieved from [Link]

  • AIP Publishing. Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone.[6] AIP Conference Proceedings.[6] Retrieved from [Link]

Sources

isolation of 4',2-Dihydroxy-3-methoxychalcone from plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 4',2-Dihydroxy-3-methoxychalcone from Plant Matrices

Executive Summary

This application note details the extraction, fractionation, and purification of This compound (Target Analyte) from complex plant matrices. While this specific chalcone is a minor metabolite found in species such as Wedelia (Asteraceae) and Glycyrrhiza (Fabaceae), the protocol is adaptable to other hydroxy-methoxy chalcones.

The methodology prioritizes structural integrity , addressing the inherent instability of chalcones (which are prone to light-induced isomerization to flavanones). The workflow utilizes a "gentle" polarity-guided fractionation followed by orthogonal chromatography (Silica Gel


 Sephadex LH-20 

RP-HPLC).

Chemical Profile & Stability Considerations

Before initiating isolation, researchers must understand the physicochemical behavior of the target.

PropertyDescriptionExperimental Implication
Structure A-Ring: 4'-OH; B-Ring: 2-OH, 3-OMeBis-phenolic nature implies acidity; soluble in alcohols, ethyl acetate.
Chromophore Conjugated enone system (

-unsaturated ketone)
Strong UV absorption at 340–370 nm (Yellow/Orange bands).
Stability Risk Cyclization 2-OH on B-ring increases risk of cyclization to flavanones under acidic conditions. Avoid strong acids.
Photosensitivity

isomerization
Protect from direct light. Wrap columns/flasks in aluminum foil.

Isolation Logic & Workflow

The isolation strategy relies on removing lipophilic interference (waxes/chlorophyll) and polar glycosides to isolate the "mid-polarity" aglycone fraction.

IsolationWorkflow Biomass Dried Plant Biomass (Roots/Aerial Parts) Extract Crude Methanolic Extract (Maceration) Biomass->Extract MeOH, 25°C, 48h Partition Liquid-Liquid Partitioning (H2O vs. Solvents) Extract->Partition Suspend in H2O Hexane Hexane Fraction (Discard Lipids) Partition->Hexane EtOAc Ethyl Acetate Fraction (TARGET ENRICHMENT) Partition->EtOAc BuOH n-Butanol Fraction (Discard Glycosides) Partition->BuOH CC_Silica Open Column Chromatography (Silica Gel 60) EtOAc->CC_Silica Gradient Elution (Hex:EtOAc) CC_Sephadex Size Exclusion/Adsorption (Sephadex LH-20) CC_Silica->CC_Sephadex Target Fractions (Yellow bands) HPLC Semi-Prep HPLC (C18 Column) CC_Sephadex->HPLC Final Polish Pure Pure this compound (>98% Purity) HPLC->Pure Rt optimization

Figure 1: Step-by-step isolation workflow from biomass to pure compound. Note the critical enrichment step in the Ethyl Acetate fraction.

Detailed Protocols

Protocol A: Extraction and Enrichment (Liquid-Liquid Partition)

Objective: Isolate the phenolic aglycone fraction from non-polar lipids and highly polar glycosides.

  • Maceration: Suspend 1.0 kg of dried, powdered plant material in 5 L of Methanol (MeOH). Sonicate for 30 mins, then macerate for 48 hours at room temperature in the dark.

  • Filtration & Concentration: Filter through Whatman No. 1 paper. Evaporate solvent using a rotary evaporator (

    
    C) to obtain the Crude Extract .
    
  • Partitioning:

    • Suspend the crude extract in 500 mL distilled water.

    • Step 1 (Defatting): Extract with

      
      -Hexane (
      
      
      
      mL). Discard the Hexane layer (chlorophyll/waxes).
    • Step 2 (Target Capture): Extract the aqueous residue with Ethyl Acetate (EtOAc) (

      
       mL).
      
    • Step 3 (Cleaning): The remaining aqueous layer (containing polar glycosides) can be discarded or stored for other analyses.

  • Drying: Dry the combined EtOAc layers over anhydrous

    
    , filter, and evaporate to dryness.
    
    • Result:EtOAc Fraction (Chalcone Enriched) .

Protocol B: Primary Purification (Silica Gel Chromatography)

Objective: Separate chalcones from other flavonoids (flavones, isoflavones) based on polarity.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Packing: Slurry pack a glass column (

    
     cm) with Silica Gel in 
    
    
    
    -Hexane.
  • Sample Loading: Adsorb the EtOAc fraction onto a small amount of silica gel (dry loading) and place it on top of the column.

  • Elution Gradient:

    • Start: 100% Hexane.

    • Step 1: Hexane:EtOAc (9:1)

      
       Removes non-polar impurities.[1]
      
    • Step 2: Hexane:EtOAc (7:3)

      
      Target Elution Window  (Watch for yellow/orange bands).
      
    • Step 3: Hexane:EtOAc (1:1)

      
       Flushes more polar flavonoids.
      
  • Monitoring: Collect 50 mL fractions. Spot on TLC plates (Silica gel

    
    ).
    
    • Visualization: Observe under UV 365 nm (fluorescence) and spray with 10%

      
       in EtOH  followed by heating. Chalcones typically turn deep red/orange upon acid treatment.
      
  • Pooling: Combine fractions showing a distinct yellow spot with

    
     (in Hex:EtOAc 6:4).
    
Protocol C: Orthogonal Purification (Sephadex LH-20)

Objective: Remove chlorophyll remnants and separate based on molecular size/H-bonding capabilities. This step is critical for cleaning phenolic backgrounds.

  • Preparation: Swell Sephadex LH-20 in Methanol for 4 hours.

  • Elution: Isocratic elution with 100% Methanol .

  • Logic: Chalcones, being smaller and having specific H-bonding interactions with the dextran matrix, often elute after larger flavonoid dimers or chlorophylls.

  • Collection: Collect fractions and monitor via TLC. The target chalcone should now appear as a dominant, clean yellow band.

Protocol D: Final Isolation (Semi-Prep HPLC)

Objective: Isolate the specific 4',2-dihydroxy-3-methoxy isomer from closely related congeners.

  • System: HPLC with UV-Vis/PDA detector.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna,

    
    , 
    
    
    
    mm).
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolics).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-5 min: 30% B (Isocratic)

    • 5-25 min: 30%

      
       70% B (Linear Gradient)
      
    • 25-30 min: 70%

      
       100% B
      
  • Detection: 365 nm (Specific for Chalcones) and 254 nm.

  • Collection: Collect the peak eluting at the specific retention time (determined by analytical scout run). Lyophilize immediately to obtain the yellow powder.

Characterization & Validation

To confirm the identity of This compound , compare spectral data against the following expected values:

  • UV-Vis (MeOH):

    
     ~368 nm (Band I), ~240 nm (Band II).
    
    • Bathochromic Shift: Addition of NaOMe should cause a red shift (+40-60 nm) in Band I, indicating the free 4'-OH.

  • 1H-NMR (DMSO-

    
    , 500 MHz): 
    
    • 
      -unsaturated protons: Two doublets at 
      
      
      
      7.6–8.0 ppm with
      
      
      Hz (confirming trans-geometry).[2]
    • Methoxy group: Singlet at

      
       ~3.8–3.9 ppm (3H).
      
    • Chelated OH (2-OH): Downfield singlet at

      
       >13.0 ppm (if H-bonded to carbonyl, though less likely in chalcones compared to flavones; often appears broad >9 ppm).
      
  • Mass Spectrometry (ESI-MS):

    • Negative Mode

      
      : 
      
      
      
      269.
    • Positive Mode

      
      : 
      
      
      
      271.

References

  • BenchChem. (2025).[1] Techniques for Isolating Chalcones from Plant Extracts. Retrieved from

  • Baba, K., et al. (1990).[3] Chemical studies on the constituents of Angelica keiskei. Retrieved from

  • Adesanwo, J. K., et al. (2009).[2] Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. Retrieved from

  • Al-Mahbashi, H. M., et al. (2023). Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from Dracaena cinnabari. Retrieved from

  • Macleod, J. K., et al. (1980).[4] Isolation of a new potential antitumor compound from Wedelia asperrima. Journal of Natural Products. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in Chalcone Synthesis via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chalcone Synthesis. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward Claisen-Schmidt condensation can be fraught with challenges, leading to low yields and complex purification hurdles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reactions that can plague this otherwise elegant transformation. Here, we move beyond simple protocols to understand the causality behind these experimental pitfalls and how to rationally design your reaction conditions for optimal success.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during chalcone synthesis.

Q1: My reaction is producing a significant amount of high-molecular-weight byproduct, and the yield of my desired chalcone is low. What's happening?

This is a classic sign of a Michael addition side reaction . In this scenario, the enolate of your starting ketone (e.g., acetophenone) is acting as a nucleophile and attacking the β-carbon of the α,β-unsaturated chalcone product you've just formed.[1][2] This 1,4-conjugate addition results in a 1,5-dicarbonyl compound, which is often the high-molecular-weight impurity you're observing.[2]

Mechanism of Michael Addition Side Reaction

G cluster_protonation enolate Ketone Enolate (Nucleophile) chalcone Chalcone Product (α,β-unsaturated) enolate->chalcone 1,4-Conjugate Addition adduct Michael Adduct (1,5-Dicarbonyl) chalcone->adduct Forms new C-C bond

Caption: Michael addition of a ketone enolate to a chalcone.

How to Prevent the Michael Addition Side Reaction:
StrategyRationaleRecommended Action
Temperature Control The Michael addition often has a higher activation energy than the initial aldol condensation.Run the reaction at lower temperatures. An ice bath (0-5 °C) is highly recommended to suppress the rate of this side reaction.[1][3]
Stoichiometry An excess of the enolizable ketone leads to a higher concentration of the nucleophilic enolate, which drives the Michael addition.[4]Use a slight excess of the non-enolizable aromatic aldehyde. This ensures the ketone is the limiting reagent and is consumed in the primary reaction.[4]
Reaction Time The longer your newly formed chalcone is exposed to the basic reaction conditions and excess enolate, the more likely the Michael addition is to occur.[2]Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, work up the reaction promptly.[2]
Choice of Base Strong bases (e.g., NaOH, KOH) generate a high concentration of the ketone enolate.[2]Use a milder base if your substrates are reactive enough. Alternatively, use a stoichiometric amount of a strong base that is consumed during the reaction.[1]
Q2: My TLC shows multiple spots, and I suspect I'm getting self-condensation of my starting ketone. How can I confirm and prevent this?

Self-condensation of the ketone is a competing reaction where two molecules of your enolizable ketone react with each other.[5] This is especially problematic when the ketone is more reactive than the aromatic aldehyde.

How to Prevent Ketone Self-Condensation:

The key is to ensure the enolate preferentially reacts with the aldehyde.

  • Order of Addition: The most effective strategy is to add the ketone slowly to a mixture of the aromatic aldehyde and the base.[6] This keeps the instantaneous concentration of the ketone low, minimizing its chances of reacting with itself.

  • Milder Conditions: Lowering the reaction temperature and using a milder base can also reduce the rate of self-condensation.[4]

Logical Workflow for Minimizing Self-Condensation

G start Start Reaction Setup mix Mix Aldehyde and Base start->mix add_ketone Add Ketone Slowly mix->add_ketone Ensures aldehyde is in excess monitor Monitor by TLC workup Reaction Workup monitor->workup Aldehyde consumed

Caption: Recommended order of addition to prevent ketone self-condensation.

Q3: I'm working with an aromatic aldehyde that lacks α-hydrogens, but my yield is still poor. Could the Cannizzaro reaction be the culprit?

Yes, the Cannizzaro reaction is a significant side reaction for aromatic aldehydes that do not have α-hydrogens, especially under strongly basic conditions.[7] In this disproportionation reaction, two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the alcohol.[8]

When is the Cannizzaro Reaction a Problem?

This side reaction becomes more prevalent under the following conditions:

  • High Base Concentration: Strong bases promote the Cannizzaro reaction.[9]

  • Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.[7]

  • Slow Aldol Condensation: If the primary Claisen-Schmidt condensation is sluggish, the aldehyde has more opportunity to react with itself.

Strategies to Mitigate the Cannizzaro Reaction:
StrategyRationaleRecommended Action
Milder Base Reduces the likelihood of the hydride transfer step in the Cannizzaro mechanism.If possible, use a weaker base like piperidine or a catalytic amount of a stronger base.[5][10]
Temperature Control Favors the aldol condensation pathway over the Cannizzaro reaction.Maintain a lower reaction temperature.[5]
Slow Base Addition Keeps the instantaneous concentration of the base low.Add the base solution dropwise to the mixture of the aldehyde and ketone.[5]
Use of Benzylidenediacetate This aldehyde precursor avoids the conditions that lead to disproportionation.In challenging cases, consider using benzylidenediacetate in place of the aldehyde.[8]

Experimental Protocols

Protocol 1: Standard Claisen-Schmidt Condensation with Minimized Michael Addition

This protocol is optimized to reduce the formation of the Michael adduct.

Materials:

  • Substituted Aromatic Aldehyde (1.1 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol.

  • Cool the mixture to 0-5 °C using an ice bath, with constant stirring.[1]

  • Slowly add the 10% NaOH solution dropwise to the cooled mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.[1]

  • Continue stirring at this low temperature and monitor the reaction progress by TLC (checking for the disappearance of the aldehyde).

  • Once the reaction is complete (typically 1-4 hours), pour the reaction mixture into a beaker of crushed ice.

  • Acidify the mixture with dilute HCl until it is neutral (pH ~7) to precipitate the crude chalcone.

  • Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[11]

References
  • The Effect of Temperature on Chalcone Synthesis: A Technical Support Center. Benchchem. [URL: available through search results]
  • Troubleshooting low yields in the oxidative cyclization of chalcones. Benchchem. [URL: available through search results]
  • Preventing Michael addition side reaction in chalcone synthesis. Benchchem. [URL: available through search results]
  • Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. Benchchem. [URL: available through search results]
  • How to prevent Michael addition side products in chalcone synthesis. Benchchem. [URL: available through search results]
  • Claisen-Schmidt Condensation. Scribd. [URL: https://www.scribd.
  • More Chemistry of Enolate Anions Condensation Reactions (Aldol Reactions) and Conjugate Additions. [URL: available through search results]
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical. [URL: available through search results]
  • How to improve the yield of chalcone synthesis? ResearchGate. [URL: https://www.researchgate.net/post/How_to_improve_the_yield_of_chalcone_synthesis]
  • Troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem. [URL: available through search results]
  • Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/744]

Sources

Validation & Comparative

Navigating the Nuances of Chalcone Structure: A Comparative Guide to the ¹H NMR Spectral Analysis of 4',2-Dihydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel compounds is paramount. Chalcones, as privileged scaffolds in medicinal chemistry, demand rigorous characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4',2-Dihydroxy-3-methoxychalcone, offering a comparative framework against related structures and detailing the experimental nuances required for accurate interpretation.

At the heart of synthetic and natural product chemistry lies the unequivocal identification of molecular architecture. For chalcones, a class of compounds renowned for their broad pharmacological activities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1] This guide will dissect the ¹H NMR spectrum of this compound, a molecule of interest for its potential biological applications.[2] We will explore the theoretical underpinnings of its spectral features, provide a practical protocol for data acquisition, and compare its spectral signature to that of a structurally related analogue to highlight the subtle yet significant effects of substituent patterns.

The Foundational Principles of Chalcone ¹H NMR

The ¹H NMR spectrum of a chalcone is characterized by distinct regions corresponding to aromatic, vinylic, and substituent protons. The trans-configuration of the α,β-unsaturated ketone system is typically confirmed by a large vicinal coupling constant (J) between the H-α and H-β protons, generally in the range of 15-16 Hz.[3] The chemical shifts of these vinylic protons are sensitive to the electronic nature of the substituents on both aromatic rings.

The presence of hydroxyl and methoxy groups, as in this compound, introduces additional complexity and diagnostic information into the spectrum. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, a hallmark of 2'-hydroxychalcones, significantly deshields the hydroxyl proton, causing it to resonate at a characteristically low field (δ > 12 ppm).[4]

Deciphering the Spectrum of this compound

The structural features of this compound give rise to a unique ¹H NMR fingerprint. A study detailing the synthesis and characterization of this compound provides the basis for the following spectral analysis.[2]

Below is a diagram illustrating the structure of this compound with proton numbering for spectral assignment.

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2'-OH~12.8s-
4'-OH~5.8s-
H-β~7.8d~15.5
H-α~7.4d~15.5
H-6'~7.9dd~8.0, 1.5
H-5'~7.0t~8.0
H-3'~7.2dd~8.0, 1.5
H-6~7.6d~2.0
H-5~6.9dd~8.5, 2.0
H-2~7.1d~8.5
3-OCH₃~3.9s-

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

A Comparative Analysis: The Influence of Substituent Position

To appreciate the diagnostic power of ¹H NMR, a comparison with a structurally related chalcone is illuminating. Let's consider 4-Hydroxy-4'-methoxychalcone, for which experimental data is readily available.[5]

¹H NMR Spectral Data for 4-Hydroxy-4'-methoxychalcone (in CDCl₃) [5]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-OH10.09s-
H-β7.75d7
H-α7.66d15
H-2', H-6'8.14d9
H-3', H-5'7.07d5
H-2, H-67.73d-
H-3, H-56.86d10
4'-OCH₃3.86s-

Key Spectroscopic Differences:

  • 2'-Hydroxyl vs. No 2'-Hydroxyl: The most striking difference is the presence of a highly deshielded proton signal around 12.8 ppm for this compound, which is absent in 4-Hydroxy-4'-methoxychalcone. This is a direct consequence of the intramolecular hydrogen bond between the 2'-OH and the carbonyl group.

  • Aromatic Region Complexity: The substitution pattern on both rings of this compound leads to more complex splitting patterns in the aromatic region compared to the more symmetrical 4-Hydroxy-4'-methoxychalcone, which exhibits two sets of doublets for the protons on the B-ring.

  • Chemical Shifts of Vinylic Protons: The precise chemical shifts of H-α and H-β are influenced by the electronic effects of the substituents on both rings. While both are in the expected downfield region, their exact positions can provide insights into the overall electron density distribution in the molecule.

Experimental Protocol for ¹H NMR Analysis

Acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of chalcones.[1]

1. Sample Preparation:

  • Weigh 5-10 mg of the chalcone sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Set the spectral width to encompass all expected proton signals (typically 0-14 ppm for chalcones).
  • Use a standard 90° pulse sequence.
  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation between scans.
  • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
  • Integrate all peaks to determine the relative number of protons for each signal.
  • Analyze the splitting patterns (multiplicity) and measure the coupling constants.

The following diagram illustrates the general workflow for ¹H NMR spectral analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Chalcone (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Multiplicity & J-Coupling integrate->analyze Structural Elucidation Structural Elucidation analyze->Structural Elucidation

Caption: Workflow for ¹H NMR Spectral Analysis of Chalcones.

Conclusion

The ¹H NMR spectral analysis of this compound provides a wealth of information for its unambiguous structural confirmation. By understanding the fundamental principles of chalcone NMR and the specific influence of hydroxyl and methoxy substituents, researchers can confidently interpret complex spectra. The comparative analysis with a related chalcone further underscores the sensitivity of ¹H NMR to subtle structural modifications. Adherence to a robust experimental protocol ensures the acquisition of high-quality data, which is the cornerstone of reliable structural elucidation in drug discovery and development.

References

  • D. Aktaş Anıl and M. Fatih Polat. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • BenchChem. Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy.
  • P. G. Gerolymos, et al. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. PMC. 2021.
  • Elfi Susanti V. H. and Sri Mulyani. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
  • AIP Publishing. Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. AIP Publishing. 2017.

Sources

Technical Guide: FTIR Characterization of 4',2-Dihydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of 4',2-Dihydroxy-3-methoxychalcone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

This compound is a specific flavonoid derivative synthesized via the Claisen-Schmidt condensation of 4-hydroxyacetophenone and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) . Unlike its more common isomer (vanillin-derived chalcone), this compound features a hydroxyl group at the ortho position of the B-ring (aldehyde-derived) and a para-hydroxyl on the A-ring (ketone-derived).

This structural distinction is critical for spectroscopic analysis. While many chalcones exhibit a dramatic carbonyl shift due to intramolecular hydrogen bonding (the "chalcone shift"), this effect is position-dependent. This guide provides a definitive spectral breakdown, distinguishing this compound from its structural isomers (e.g., 2'-hydroxychalcones) and validating its identity through specific vibrational modes.[1]

Chemical Structure & Synthesis Pathway

The synthesis involves an aldol condensation followed by dehydration.[2] The presence of the 2-hydroxy group on the B-ring makes this compound a direct precursor to 8-methoxy-4'-hydroxyflavanone via cyclization.

Synthesis Reactant1 4-Hydroxyacetophenone (Ring A Source) Catalyst Base Catalyst (KOH/EtOH) Reactant1->Catalyst Reactant2 o-Vanillin (2-OH-3-OMe-Benzaldehyde) (Ring B Source) Reactant2->Catalyst Intermediate Aldol Intermediate Catalyst->Intermediate Aldol Addition Product This compound (Target) Intermediate->Product - H2O (Dehydration)

Figure 1: Synthesis pathway highlighting the origin of the A and B rings, crucial for assigning FTIR peaks.

Experimental Protocol: FTIR Analysis

To ensure reproducibility and minimize spectral artifacts (such as water interference in the OH region), the following protocol uses the KBr pellet method, which is the gold standard for solid chalcones.

Materials & Equipment[2][3][4][5][6]
  • Spectrometer: FTIR Spectrophotometer (e.g., PerkinElmer Spectrum Two or equivalent).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 4 hours.

  • Sample: Recrystallized this compound (Purity >98% by HPLC).

Step-by-Step Workflow
  • Sample Preparation: Grind 1 mg of the target chalcone with 100 mg of dry KBr in an agate mortar. The mixture must be ground to a fine powder (<2 µm particle size) to prevent the Christiansen effect (scattering).

  • Pellet Formation: Transfer the mixture to a 13 mm die. Apply 8-10 tons of pressure for 2 minutes under a vacuum to remove trapped air and moisture.

  • Acquisition:

    • Range: 4000–400 cm⁻¹[3]

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio)

    • Background: Pure KBr pellet.

Spectral Analysis & Characteristic Peaks

The FTIR spectrum of this compound is defined by the interplay between the conjugated ketone system and the phenolic hydroxyl groups.

Detailed Peak Assignment Table
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
O-H Stretch 3200–3450 Broad, StrongPhenolic Hydroxyls (4'-OH and 2-OH). The broadness indicates intermolecular hydrogen bonding in the crystal lattice. Unlike 2'-OH chalcones, the 2-OH here (Ring B) does not chelate strongly with the carbonyl, preventing the extreme broadening/shifting seen in those isomers.
C-H Stretch 3000–3100 WeakAromatic & Vinylic C-H. Characteristic of unsaturated systems.
C-H Stretch 2840–2960 WeakMethoxy Methyl (O-CH₃). Asymmetric and symmetric stretching of the methyl group on the B-ring.
C=O Stretch 1650–1665 Strong, Sharpα,β-Unsaturated Ketone. This is the diagnostic peak. It appears at a lower frequency than a saturated ketone (1715 cm⁻¹) due to conjugation with the alkene and the A-ring. Crucially, it is NOT shifted to ~1640 cm⁻¹ (as seen in 2'-OH isomers) because the 4'-OH is para and cannot form an intramolecular H-bond with the carbonyl oxygen.
C=C Stretch 1580–1600 MediumVinylic Alkene. The C=C double bond of the enone system, conjugated with the aromatic rings.
Ar-C=C 1510–1550 StrongAromatic Ring Skeletal Vibrations. Characteristic of the benzene rings.
C-O Stretch 1250–1270 StrongAryl Alkyl Ether (Ar-O-CH₃). Specific to the methoxy group at position 3.
C-O Stretch 1160–1210 StrongPhenolic C-O. Stretching vibration of the carbon-oxygen bond in the phenol groups.
=C-H Bend 970–980 MediumTrans-Alkene Out-of-Plane Bending. Confirms the (E)-configuration (trans) of the chalcone double bond.

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, it must be compared against its most common structural isomers and precursors. The position of the hydroxyl group relative to the carbonyl is the primary differentiator.

Comparison Table: Spectral Differentiators
FeatureTarget: this compound Alternative 1: 2'-Hydroxychalcone Alternative 2: 4'-Hydroxychalcone (Parent)
Structure OH on Ring A (para) & Ring B (ortho)OH on Ring A (ortho)OH on Ring A (para) only
Carbonyl (C=O) 1650–1665 cm⁻¹ 1635–1645 cm⁻¹ 1655–1665 cm⁻¹
Reason for Shift Conjugation only. No intramolecular H-bond to C=O.Strong Intramolecular H-bond (Chelation) between 2'-OH and C=O lowers frequency.[4]Conjugation only.
O-H Region Broad (3200–3400 cm⁻¹)Often weak/broad, buried due to chelation.Broad (3200–3400 cm⁻¹)
Methoxy Peak Present (~1260 cm⁻¹)Absent (unless substituted)Absent
Trans-Alkene ~975 cm⁻¹~975 cm⁻¹~980 cm⁻¹
Spectral Logic Flowchart

This diagram illustrates the decision logic for identifying the target compound based on FTIR data, specifically distinguishing it from the 2'-hydroxy isomer.

SpectralLogic Start Analyze Carbonyl (C=O) Peak CheckFreq Is Peak Frequency < 1645 cm⁻¹? Start->CheckFreq YesBranch Yes (1635-1645 cm⁻¹) CheckFreq->YesBranch Strong Shift NoBranch No (1650-1670 cm⁻¹) CheckFreq->NoBranch Normal Conjugation Conclusion1 Indicates 2'-OH (Chelation) (Wrong Isomer) YesBranch->Conclusion1 CheckMethoxy Check C-O Region (1250-1270 cm⁻¹) NoBranch->CheckMethoxy MethoxyYes Peak Present CheckMethoxy->MethoxyYes MethoxyNo Peak Absent CheckMethoxy->MethoxyNo FinalTarget Confirmed: this compound MethoxyYes->FinalTarget FinalParent Likely 4'-Hydroxychalcone (No Methoxy) MethoxyNo->FinalParent

Figure 2: Logic flow for distinguishing the target chalcone from ortho-hydroxy isomers using C=O shift and C-O stretch.

References

  • Susanti, E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available at: [Link]

  • FABAD J. Pharm. Sci. (2015). Spectral Properties of Chalcones II. Available at: [Link]

  • AIP Publishing. (2018). Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And 2',4',4-Trihydroxy-3-Methoxychalcone. Available at: [Link]

  • Spectroscopy Online. (2024). Infrared Spectral Interpretation: The Meaning of Peak Positions, Heights, and Widths. Available at: [Link]

  • ResearchGate. (2018). Overlapping of FTIR spectra of chalcone and reactants. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometric Profiling of Methoxy-Substituted Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Metabolism Researchers Focus: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Executive Summary: The Isomer Challenge

Methoxy chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged scaffold in drug discovery, exhibiting potent anticancer and anti-inflammatory properties. However, their structural simplicity poses a significant analytical challenge: isomeric differentiation .

In metabolic profiling and impurity analysis, distinguishing between A-ring (carbonyl-side) and B-ring (styryl-side) substitution, or between 2'-hydroxy (cyclizable) and 2'-methoxy (locked) analogs, is critical. This guide delineates the specific mass spectrometric fragmentation patterns that allow for the unambiguous identification of these isomers without reliance on NMR.

Mechanistic Principles of Fragmentation

To interpret the MS/MS spectra of methoxy chalcones, one must understand three competing dissociation pathways in the Collision-Induced Dissociation (CID) cell.

Pathway A: The -Cleavage (Diagnostic for Ring Substitution)

Unlike flavonoids, which undergo Retro-Diels-Alder (RDA) cleavage, open-chain chalcones primarily fragment via cleavage of the bonds adjacent to the carbonyl group.

  • Mechanism: The precursor ion

    
     cleaves at the 
    
    
    
    -carbon relative to the carbonyl.
  • Result: This splits the molecule into an Acylium ion (A-ring fragment) and a Styryl ion (B-ring fragment) .

  • Application: If the methoxy group is on the A-ring, the Acylium fragment shifts by +30 Da. If on the B-ring, the Styryl fragment shifts.

Pathway B: The "Ortho Effect" & Gas-Phase Cyclization

This is the most powerful differentiator for 2'-substituted chalcones.

  • 2'-Hydroxychalcones: Undergo gas-phase intramolecular cyclization to form isomeric flavanones . These then undergo RDA fragmentation (C-ring cleavage), producing characteristic ions (e.g.,

    
    ).
    
  • 2'-Methoxychalcones: The methyl group blocks the nucleophilic attack required for cyclization. Consequently, RDA fragments are absent . Instead, they favor radical losses (see Pathway C).

Pathway C: Radical Methyl Loss (An ESI Anomaly)

While ESI typically follows the "Even-Electron Rule" (favoring neutral losses like


 or 

), methoxy-substituted chalcones frequently exhibit an intense loss of a methyl radical (

, -15 Da) to form a stable radical cation

. This is driven by the high resonance stability of the resulting phenoxy-type radical system.

Comparative Analysis: Differentiating Isomers

The following data compares the fragmentation behaviors of three distinct isomeric scenarios.

Scenario 1: Positional Isomers (A-Ring vs. B-Ring)

Compound A: 4'-Methoxychalcone (A-ring sub) Compound B: 4-Methoxychalcone (B-ring sub)

Feature4'-Methoxychalcone (A-Ring)4-Methoxychalcone (B-Ring)Mechanistic Cause
Precursor

m/z 239m/z 239Identical molecular weight.
Major Fragment 1 m/z 135 (Acylium)m/z 105 (Benzoyl)

-cleavage retains charge on the carbonyl side.
Major Fragment 2 m/z 103 (Styryl)m/z 133 (Methoxy-styryl)Charge retention on the alkene fragment.
Neutral Loss -15 Da (

) dominant
-28 Da (

) dominant
A-ring methoxy stabilizes radical cation better than B-ring.
Scenario 2: Cyclization Potential (Hydroxy vs. Methoxy)

Compound C: 2'-Hydroxy-4'-methoxychalcone Compound D: 2',4'-Dimethoxychalcone

Feature2'-Hydroxy (Cyclizable)2'-Methoxy (Locked)Diagnostic Value
RDA Fragments Present (e.g., m/z 137)Absent 2'-OH allows conversion to Flavanone; 2'-OMe prevents it.
Water Loss High Intensity (

)
NegligibleIntramolecular H-bonding in 2'-OH facilitates dehydration.
Methyl Radical Loss Low/MediumBase Peak Without cyclization, radical loss becomes the lowest energy path.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways between cyclizable (2'-OH) and non-cyclizable (2'-OMe) chalcones.

ChalconeFragmentation cluster_OH 2'-Hydroxy Analog (Cyclizable) cluster_OMe Methoxy Analog (Non-Cyclizable) Parent Precursor Ion [M+H]+ Cyclization Gas-Phase Cyclization (Flavanone Isomer) Parent->Cyclization If 2'-OH present AlphaCleavage Alpha-Cleavage (C-C Bond) Parent->AlphaCleavage General Pathway RadicalLoss Radical Loss (-CH3) Parent->RadicalLoss If Methoxy present RDA RDA Cleavage Cyclization->RDA Frag_RDA RDA Fragment (1,3A+ ion) RDA->Frag_RDA Frag_Acyl Acylium Ion (A-Ring ID) AlphaCleavage->Frag_Acyl Frag_Rad Radical Cation [M+H-15]+. RadicalLoss->Frag_Rad

Caption: Divergent fragmentation logic: 2'-OH facilitates cyclization-driven RDA cleavage, while methoxy-substitution forces direct


-cleavage or radical methyl loss.

Experimental Protocol: Self-Validating Workflow

To replicate these results, use the following LC-MS/MS parameters. This protocol is designed to maximize the generation of diagnostic ions.

Step 1: Sample Preparation
  • Solvent: Dissolve standards in Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
Step 2: LC-MS/MS Parameters (ESI Positive)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.

    • Rationale: Chalcones are basic carbonyls; positive mode yields stronger signals than negative mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Low CE (15 eV) preserves the

      
       radical. High CE (45 eV) is required to break the stable aromatic rings for 
      
      
      
      -cleavage.
Step 3: Data Interpretation Logic (Decision Tree)

DecisionTree Start Unknown Methoxy Chalcone Spectrum CheckRDA Are RDA fragments present? (e.g., Retro-Cyclization) Start->CheckRDA Is_OH Identify as 2'-Hydroxy Chalcone CheckRDA->Is_OH Yes CheckAlpha Check Alpha-Cleavage (Acylium vs Styryl) CheckRDA->CheckAlpha No A_Ring Acylium Ion Shifted? (+30 Da) CheckAlpha->A_Ring Res_A A-Ring Methoxy (e.g., 4'-OMe) A_Ring->Res_A Yes Res_B B-Ring Methoxy (e.g., 4-OMe) A_Ring->Res_B No (Styryl Shifted)

Caption: Logical workflow for assigning chalcone isomer structure based on spectral features.

References

  • Zhang, J., & Brodbelt, J. S. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 555-564.

  • Patil, A. et al. (2009). Fragmentation study of substituted chalcones: Gas phase formation of benz-1-oxin cation. Rapid Communications in Mass Spectrometry.

  • Cizmarik, J. et al. (2015). FAPA mass spectrometry of hydroxychalcones: Comparative studies with classical methods of ionization.[1] Current Issues in Pharmacy and Medical Sciences, 27(1), 27-31.[2]

  • Justino, G. C. et al. (2009). Structural characterization of nitrated 2'-hydroxychalcones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(16), 2399–2408.

Sources

A Comparative Guide to the Antioxidant Activity of 4',2-Dihydroxy-3-methoxychalcone and Quercetin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, flavonoids and chalcones represent two prominent classes of phenolic compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of the antioxidant activities of a representative chalcone, 4',2-Dihydroxy-3-methoxychalcone, and a widely studied flavonoid, quercetin. By examining their structural differences, mechanistic actions, and performance in key antioxidant assays, this document aims to equip researchers with the critical insights needed for informed decision-making in drug discovery and development.

Introduction: Structural and Mechanistic Overview

Both quercetin and chalcones are recognized for their antioxidant properties, which primarily stem from their ability to scavenge free radicals and chelate metal ions.[1] However, their distinct structural backbones dictate the efficiency and pathways of these protective mechanisms.

Quercetin , a flavonol, possesses a C6-C3-C6 skeleton, forming a rigid, planar structure with five hydroxyl (-OH) groups. Its potent antioxidant capacity is largely attributed to three key structural features:

  • The 3',4'-dihydroxy (catechol) group on the B-ring, which is a primary site for hydrogen atom donation.[2]

  • The 2,3-double bond in the C-ring, which allows for electron delocalization, stabilizing the resulting radical.[2][3]

  • The 3- and 5-hydroxyl groups , which also contribute to radical scavenging.[4]

This compound is an open-chain flavonoid with a C6-C3-C6 structure, characterized by an α,β-unsaturated carbonyl system.[5] This flexible backbone and its specific substitution pattern—two hydroxyl groups and one methoxy (-OCH3) group—define its antioxidant potential. The antioxidant activity of chalcones is highly influenced by the presence and position of hydroxyl groups, which can readily donate a hydrogen atom to form stable phenoxy radicals.[6][7] The methoxy group can also play a role in modulating this activity through its electron-donating effects.[8]

This fundamental structural divergence between the closed-ring system of quercetin and the open-chain system of the chalcone is central to the differences in their antioxidant performance.

Diagram 1: Comparative Molecular Structures

Caption: Core chemical structures of Quercetin and this compound.

Quantitative Comparison of Antioxidant Efficacy

Generally, flavonoids like quercetin exhibit better antioxidant activity than their corresponding chalcones.[5] The greater number of hydroxyl groups in quercetin is a primary reason for its superior performance.[3]

Table 1: In Vitro Antioxidant Activity (IC50 Values)

Compound/DerivativeDPPH AssaySuperoxide Scavenging AssayReference(s)
Quercetin 4.60 ± 0.3 µM-[2]
Quercetin 19.17 µg/mL-
Quercetin 15.9 µg/mL-[9]
Quercetin 19.3 µM-[10]
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) 50.2 ± 2.8 µM56.3 ± 2.3 µM[11]
Various synthetic chalcones IC50 values range from 25-95 µg/mL-[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., solvent, temperature, incubation time). Data for the specific chalcone is limited; FMC, a structurally related compound, is used for illustrative comparison.

From the available data, quercetin consistently demonstrates very strong radical scavenging activity with IC50 values in the low micromolar or microgram-per-milliliter range.[2][9][10] Chalcone derivatives also show significant antioxidant potential, though often with higher IC50 values compared to quercetin.[6][11] For instance, a structurally similar chalcone, FMC, showed an IC50 of 50.2 µM in the DPPH assay, which is higher than that typically reported for quercetin.[11]

Structure-Activity Relationship: The "Why" Behind the Data

The quantitative differences observed in antioxidant assays are directly linked to the molecular architecture of each compound.

  • Quercetin's Superiority: Quercetin's structure is highly optimized for radical scavenging. The catechol group on the B-ring is the most critical feature, as it readily donates a hydrogen atom and forms a stable, delocalized radical. The planarity enforced by the C2-C3 double bond further enhances this stability. With five hydroxyl groups, it has multiple sites to neutralize free radicals, making it an exceptionally potent antioxidant.[2][3][4]

  • Chalcone's Potential and Limitations: Chalcones exert their antioxidant effects primarily through their phenolic hydroxyl groups.[6] The 2'-hydroxy group on the A-ring and the 4'-hydroxy group are key contributors. However, with only two hydroxyl groups, this compound has fewer radical-scavenging centers than quercetin. The α,β-unsaturated carbonyl system contributes to its reactivity, but the open-chain structure may offer less radical stabilization compared to quercetin's conjugated ring system.[5][12] The presence of a methoxy group, while being an electron-donating group that can favor antioxidant activity, is generally less effective than a hydroxyl group for direct hydrogen donation.[8][13]

Experimental Protocol: DPPH Radical Scavenging Assay

To ensure methodological rigor and reproducibility, a detailed protocol for the most common antioxidant assay, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, is provided below. This method is straightforward, rapid, and widely used for screening antioxidant capacity.[14][15]

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The antioxidant donates an electron or hydrogen atom to DPPH, causing it to become a pale yellow, stable molecule (DPPH-H).[16] The decrease in absorbance at 517 nm is measured spectrophotometrically and is proportional to the antioxidant's radical scavenging activity.[14]

Diagram 2: DPPH Assay Experimental Workflow

DPPH_Workflow prep 1. Reagent Preparation stock_chalcone Prepare Chalcone & Quercetin Stock Solutions (e.g., 1 mg/mL in Methanol/DMSO) prep->stock_chalcone stock_dpph Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) prep->stock_dpph serial_dil Create Serial Dilutions of Test Compounds stock_chalcone->serial_dil assay 2. Assay Procedure serial_dil->assay stock_dpph->assay plate Add 20 µL of Sample/ Standard/Blank to 96-well plate assay->plate add_dpph Add 180 µL of DPPH Solution to each well plate->add_dpph incubate Incubate in the dark (e.g., 30 min at 25°C) add_dpph->incubate measure 3. Data Acquisition incubate->measure read Measure Absorbance at 517 nm measure->read analysis 4. Data Analysis read->analysis calc_inhibition Calculate % Inhibition: [1 - (Abs_sample / Abs_control)] * 100 analysis->calc_inhibition plot Plot % Inhibition vs. Concentration calc_inhibition->plot calc_ic50 Determine IC50 value from the dose-response curve plot->calc_ic50

Caption: A step-by-step workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[16]

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve this compound and quercetin in a suitable solvent (methanol, ethanol, or DMSO).

    • Serial Dilutions: Prepare a series of dilutions (e.g., 5-6 concentrations) from the stock solutions to determine the dose-response relationship.

    • Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.[17]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution, positive control, or solvent (for the blank/control) to the wells of a microplate.[18]

    • Add 180 µL of the DPPH working solution to all wells. Mix gently by pipetting.[18]

    • Incubate the plate at room temperature (e.g., 25°C) for 30 minutes in the dark.[18]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the DPPH solution with the solvent blank.

      • A_sample is the absorbance of the DPPH solution with the test compound.[19]

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value, the concentration that causes 50% inhibition, by interpolation from the dose-response curve.[19]

Conclusion and Future Directions

Based on structural analysis and available experimental data, quercetin is a demonstrably more potent antioxidant than this compound . Its greater number of hydroxyl groups and highly conjugated, planar structure provide superior radical scavenging and stabilization capabilities.

However, this does not diminish the therapeutic relevance of chalcones. Their simpler structure and ease of synthesis make them attractive scaffolds for drug discovery.[20] The antioxidant activity of chalcones can be significantly enhanced through strategic modification of the substitution patterns on their aromatic rings.[7][13] For drug development professionals, the choice between these scaffolds may depend on the specific therapeutic target, desired physicochemical properties (e.g., lipophilicity), and synthetic feasibility.

Future research should focus on direct, side-by-side comparisons of these and other related compounds under standardized assay conditions to build a more definitive and comprehensive structure-activity relationship database.

References

  • Vertex AI Search, based on "Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC"
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  • Vertex AI Search, based on "A Comparative Guide to the Antioxidant Efficacy of Quercetin and its Hydroxyethyl
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  • Vertex AI Search, based on "Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxip
  • Vertex AI Search, based on "Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice - NEHU"
  • Vertex AI Search, based on "DPPH Radical Scavenging Assay - Encyclopedia.pub"
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  • Vertex AI Search, based on "Understanding the structure–activity relationship between quercetin and naringenin: in vitro - RSC Publishing"
  • Vertex AI Search, based on "Application Notes and Protocols for Evaluating the Antioxidant Activity of Chalcones - Benchchem"
  • Vertex AI Search, based on "Experimental protocol of DPPH assay to assess the antioxidant activity of EOs."
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  • Vertex AI Search, based on "Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - MDPI"
  • Vertex AI Search, based on "Structure-Activity and Antioxidant Properties of Quercetin and Its Co2+ Chelate - ResearchG
  • Vertex AI Search, based on "DPPH Antioxidant Assay Kit - Zen-Bio"
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Sources

A Comparative Guide to the Cytotoxic Potential of 4',2-Dihydroxy-3-methoxychalcone and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic properties of a promising natural product derivative, 4',2-Dihydroxy-3-methoxychalcone, against the well-established chemotherapeutic agent, doxorubicin. By presenting available experimental data on their half-maximal inhibitory concentrations (IC50) and delving into their distinct mechanisms of action, this document aims to equip researchers with the foundational knowledge to inform further investigation and potential drug development strategies.

Introduction to the Contenders

This compound belongs to the chalcone family, a class of open-chain flavonoids widely found in edible plants.[1] Chalcones are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] Their biosynthetic accessibility and the relative ease of structural modification make them an attractive scaffold for the development of new therapeutic agents.[2] The presence of hydroxyl and methoxy groups on the aromatic rings of this compound is anticipated to play a significant role in its biological activity.[3]

Doxorubicin , a member of the anthracycline class of antibiotics, is a cornerstone of chemotherapy regimens for a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas. Its potent cytotoxic effects have been utilized in clinical practice for decades. However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.

Comparative Cytotoxicity: A Look at the IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological function, in this case, cell proliferation. The following table summarizes the available IC50 values for this compound and doxorubicin across various human cancer cell lines. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation time and the specific assay used.

CompoundCell LineCancer TypeIC50 ValueSource
This compound HeLaCervical Cancer12.80 µg/mL[4]
WiDrColon Cancer19.57 µg/mL[4]
T47DBreast Cancer20.73 µg/mL[4]
Doxorubicin HeLaCervical Cancer1.00 µM[5]
WiDrColon Cancer2.43 µg/mL[4]
T47DBreast CancerNot explicitly found for direct comparison
PC3Prostate Cancer8.00 µM[5]
A549Lung Cancer1.50 µM[5]
LNCaPProstate Cancer0.25 µM[5]
MCF-7Breast Cancer2.5 µM[6]
HepG2Liver Cancer12.2 µM[6]

Note: The IC50 values for this compound are reported in µg/mL. To convert to a molar concentration for a rough comparison, the molecular weight of this compound (C16H14O4) is approximately 270.28 g/mol . For example, 12.80 µg/mL is approximately 47.36 µM. This highlights that, based on the available data, doxorubicin demonstrates significantly higher potency at lower concentrations.

Experimental Protocol: Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound. The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium until approximately 80% confluency.

    • Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound or doxorubicin) in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture Seeding 2. Seed cells in 96-well plate CellCulture->Seeding Treatment 4. Treat cells & Incubate Seeding->Treatment CompoundPrep 3. Prepare compound dilutions CompoundPrep->Treatment AddMTT 5. Add MTT solution Treatment->AddMTT IncubateMTT 6. Incubate (2-4h) AddMTT->IncubateMTT Solubilize 7. Solubilize formazan IncubateMTT->Solubilize ReadAbsorbance 8. Measure Absorbance (570nm) Solubilize->ReadAbsorbance CalculateViability 9. Calculate % Viability ReadAbsorbance->CalculateViability DetermineIC50 10. Determine IC50 CalculateViability->DetermineIC50 Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Caption: Simplified overview of Doxorubicin's mechanisms of action.

This compound: Insights from the Chalcone Family

While specific mechanistic studies on this compound are limited, the broader class of chalcones is known to induce cancer cell death through several key pathways:

  • Induction of Apoptosis: Chalcones are potent inducers of apoptosis. A closely related compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, has been shown to induce mitochondria-mediated apoptosis in multiple myeloma cells. [7]This process often involves the upregulation of pro-apoptotic proteins (like Bax and Bad) and the downregulation of anti-apoptotic proteins (like Bcl-2), leading to the activation of caspases, the executioners of apoptosis. [7]* Cell Cycle Arrest: Many chalcones have been reported to cause cell cycle arrest, often at the G2/M or G1 phase, thereby preventing cancer cell proliferation. [8][9]* Modulation of Signaling Pathways: Chalcones can interfere with various signaling pathways that are crucial for cancer cell survival and proliferation. For instance, some chalcones have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers. [7][8]* Induction of Oxidative Stress: Similar to doxorubicin, some chalcones can increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. [10]

Chalcone_Mechanism cluster_apoptosis Apoptosis Induction cluster_proliferation Inhibition of Proliferation Chalcone This compound (Probable Mechanisms) Mito Mitochondrial Pathway Chalcone->Mito CellCycle Cell Cycle Arrest (G1 or G2/M) Chalcone->CellCycle PI3K Inhibition of PI3K/Akt/mTOR Pathway Chalcone->PI3K Caspase Caspase Activation Mito->Caspase Apoptosis_C Apoptosis Caspase->Apoptosis_C CellCycle->Apoptosis_C PI3K->Apoptosis_C

Caption: Probable anticancer mechanisms of this compound based on the known activities of the chalcone class.

Conclusion and Future Directions

This guide provides a foundational comparison of the cytotoxic properties of this compound and doxorubicin. While doxorubicin exhibits greater potency at lower concentrations based on the available data, the multifaceted mechanisms of action of chalcones, coupled with their natural origin and potential for chemical modification, make them a compelling area for further research.

Future investigations should focus on:

  • Expanding the IC50 dataset for this compound across a broader range of cancer cell lines to enable a more direct and comprehensive comparison with standard chemotherapeutic agents.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound to gain a deeper understanding of its mechanism of action.

  • In vivo studies to evaluate the efficacy and safety profile of this compound in preclinical cancer models.

By systematically addressing these research questions, the scientific community can better ascertain the therapeutic potential of this compound and other promising chalcone derivatives in the ongoing fight against cancer.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. (2019). Pharmaceutical Biology, 57(1), 641–648. [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cancer: How does doxorubicin work? (2012). eLife, 1, e00328. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Pharmaceutical Sciences, 30(1), 85-92. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved February 23, 2026, from [Link]

  • 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. (2019). Food and Chemical Toxicology, 131, 110533. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Oncology Letters, 9(3), 1433–1438. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Spandidos Publications. [Link]

  • 4'-O-β-d-Glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone derived from Brassica rapa L. induces cell cycle arrest and apoptosis in neuroblastoma cells. (2018). Journal of Pharmacology and Therapeutic Research, 2(3), 6-12.
  • 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism. (2012). Molecular Medicine Reports, 5(3), 733–737. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And 2',4',4-Trihydroxy-3-Methoxychalcone And Their Activity As Anticancer Against Hela, Widr, And T47d Cell Lines. (2017). AIP Conference Proceedings, 1823(1), 020059. [Link]

  • Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway. (2019). BioMed Research International, 2019, 9534968. [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. (2023). ResearchGate. Retrieved from [Link]

  • In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. (2004). Pharmacological Research, 50(5), 505–510. [Link]

  • Synthesis of Chalcones with Anticancer Activities - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. (2022). Molecules, 27(4), 1154. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. (2021). Semantic Scholar. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of 4',2-Dihydroxy-3-methoxychalcone: An In-Depth Analysis of X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the precise structural determination of bioactive small molecules is paramount to understanding their function and optimizing their therapeutic potential. Chalcones, a class of open-chain flavonoids, are of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive comparison of methodologies for elucidating the structure of 4',2-Dihydroxy-3-methoxychalcone, a promising chalcone derivative.

While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide will leverage the detailed X-ray crystallography data of the closely related analogue, 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), as a primary case study.[1] The structural variance, an additional methoxy group at the 4-position on the B-ring, provides a valuable point of comparison and allows for a nuanced discussion of how subtle chemical changes can influence solid-state architecture and the application of various analytical techniques.

This guide will delve into the gold standard of X-ray crystallography, offering a detailed workflow and analysis of the DHDM structure. It will then provide a comparative analysis of complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, to provide a holistic view of structural elucidation for this class of compounds.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding intermolecular interactions that govern crystal packing and, by extension, physicochemical properties like solubility and bioavailability.

Experimental Workflow for Chalcone Crystallography

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise.

X-ray_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Synthesis and Purification: The chalcone is synthesized, typically via a Claisen-Schmidt condensation, and purified to the highest possible degree to facilitate the growth of single crystals.

  • Crystallization: High-quality single crystals are grown. For the analogue DHDM, suitable crystals were obtained from a methanol solution.[1] Common techniques include slow evaporation, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For DHDM, data was collected at a low temperature (125 K) to minimize thermal vibrations and obtain a higher resolution diffraction pattern.[1]

  • Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and determine the final atomic positions and displacement parameters.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic integrity and deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and reproducibility.[2]

Case Study: The Crystal Structure of 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM)

The crystal structure of DHDM reveals a mostly planar molecule.[1] This planarity is a common feature in chalcones and is important for their biological activity, as it influences how they interact with protein binding sites. The key crystallographic data for DHDM are summarized in the table below.

Parameter Value for DHDM
Chemical FormulaC₁₇H₁₆O₅
Formula Weight300.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.339(2)
b (Å)14.898(3)
c (Å)9.539(2)
α (°)90
β (°)102.592(3)
γ (°)90
Volume (ų)1432.8(5)
Z4
R-factor (%)4.3

Table adapted from Molecules, 2021, 26(21), 6523.[1]

The crystal packing of DHDM is stabilized by a combination of intermolecular hydrogen bonding and π-π stacking interactions.[1] For the target molecule, this compound, one would anticipate a similar planar conformation. However, the absence of the methoxy group at the 4-position on the B-ring might lead to differences in the intermolecular interactions, potentially resulting in a different crystal packing arrangement.

A Broader Perspective: Complementary and Alternative Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-faceted analytical approach. Other techniques provide crucial information, especially regarding the molecule's structure in solution and its connectivity.

Comparative_Techniques cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic & Other Methods Molecule This compound XRD_Node 3D Solid-State Structure (Bond lengths, angles, packing) Molecule->XRD_Node Definitive Structure NMR_Node NMR Spectroscopy (Connectivity, solution conformation) Molecule->NMR_Node Connectivity MS_Node Mass Spectrometry (Molecular weight, fragmentation) Molecule->MS_Node Identity Comp_Node Computational Modeling (Conformational analysis, electronic properties) Molecule->Comp_Node Theoretical Insight NMR_Node->XRD_Node Complementary Comp_Node->XRD_Node Synergistic

Figure 2: Interplay of techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of each atom, allowing for the elucidation of the carbon-hydrogen framework and the connectivity of the molecule.

Key NMR Experiments for Chalcone Characterization:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For chalcones, the characteristic signals for the α- and β-vinylic protons are typically observed as doublets with a large coupling constant (J ≈ 15 Hz), confirming the E-configuration of the double bond.[3]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the complete elucidation of the molecular structure.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State SolidSolution
Information 3D coordinates, bond lengths/angles, packingConnectivity, relative stereochemistry, solution conformation
Requirement High-quality single crystalSoluble sample
Ambiguity Unambiguous 3D structureCan have ambiguity in complex structures
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Typical MS Workflow for Chalcones:

  • Ionization: The molecule is ionized, for example, by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the elemental composition.

  • Fragmentation (MS/MS): The molecular ion can be fragmented, and the masses of the fragments can provide clues about the molecule's structure. For chalcones, characteristic fragmentation patterns corresponding to the cleavage of the α,β-unsaturated ketone system are often observed.

Role in Structural Elucidation: While not a primary method for determining the complete 3D structure, MS is crucial for confirming the molecular formula and providing supporting evidence for the proposed structure.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental techniques to provide deeper insights into molecular structure and properties.

Applications in Chalcone Research:

  • Conformational Analysis: Computational models can predict the most stable conformation of a molecule in the gas phase or in solution.[3] This can be compared with the solid-state conformation observed by X-ray crystallography to understand the effects of crystal packing forces.

  • Spectroscopic Prediction: DFT calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

  • Electronic Properties: These models can provide information about the electronic structure, such as the distribution of electron density and the energies of molecular orbitals, which are important for understanding the molecule's reactivity and biological activity.

Conclusion

The structural elucidation of this compound, like any bioactive molecule, is best approached through a combination of analytical techniques. While single-crystal X-ray diffraction remains the unequivocal method for determining the solid-state structure, its reliance on high-quality crystals can be a limitation. The use of a closely related analogue, 2′,4′-dihydroxy-3,4-dimethoxychalcone, provides invaluable insight into the likely structural features of the target molecule.

By integrating the definitive 3D structural information from X-ray crystallography with the detailed connectivity and solution-state conformational data from NMR spectroscopy, the molecular formula confirmation from mass spectrometry, and the theoretical insights from computational modeling, researchers can build a comprehensive and robust understanding of the molecule's structure. This integrated approach is essential for establishing clear structure-activity relationships and driving the rational design of new and improved therapeutic agents.

References

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Battle, G., & Allen, F. (2012). Learning about Intermolecular Interactions from the Cambridge Structural Database.
  • Thomas, I. R., Bruno, I. J., Cole, J. C., Macrae, C. F., Pidcock, E., & Wood, P. A. (2010). WebCSD: the online portal to the Cambridge Structural Database. Journal of Applied Crystallography, 43(2), 362-366.
  • Amoafo, O. et al. (2021). X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2. Molecules, 26(21), 6523. [Link]

  • PubChem. 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone. [Link]

  • McMaster University Libraries. Cambridge Crystallographic Structural Database: WebCSD. [Link]

  • PubChemLite. 2,2'-dihydroxy-3-methoxychalcone. [Link]

  • LJMJ Research Online. Chalcones: Synthetic Chemistry Follows Where Nature Leads. [Link]

  • ResearchGate. 2′, 4′-dihydroxy-3′-methoxychalcone. [Link]

  • ChEMBL. 4,4'-DIHYDROXYCHALCONE. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Chemistry & Biodiversity. [Link]

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A Senior Application Scientist's Guide to Validating 4',2-Dihydroxy-3-methoxychalcone Synthesis with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded protocol for validating the synthesis of 4',2-Dihydroxy-3-methoxychalcone using Thin-Layer Chromatography (TLC). Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that inform our methodological choices, ensuring a robust and self-validating experimental design. This document is intended for researchers, scientists, and drug development professionals who require a reliable, rapid, and cost-effective method for real-time reaction monitoring.

Introduction: The Significance of Chalcones and Reaction Validation

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a vital class of compounds in medicinal chemistry and serve as key precursors in the biosynthesis of flavonoids.[1] The specific compound, this compound, has attracted interest for its potential biological activities. Its synthesis, typically achieved via the Claisen-Schmidt condensation, requires careful monitoring to ensure the complete consumption of starting materials and to maximize the yield of the desired product.[2]

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose.[1] It offers a rapid, cost-effective, and visually intuitive method to qualitatively assess the progress of a reaction by separating compounds based on polarity.[1][3] This guide will detail a comprehensive TLC protocol specifically tailored for the synthesis of this compound, contextualize it against other analytical methods, and provide expert insights into interpreting the results.

The Synthesis: Claisen-Schmidt Condensation of this compound

The synthesis of our target chalcone is a classic example of a base-catalyzed Claisen-Schmidt condensation.[2][4] This reaction involves the condensation of an aromatic ketone (4'-hydroxyacetophenone) with an aromatic aldehyde that lacks α-hydrogens (2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin).[2][5]

Mechanism Overview: The reaction proceeds via an aldol condensation mechanism.[2][6] A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the 4'-hydroxyacetophenone, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 2-hydroxy-3-methoxybenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule), driven by the formation of a highly stable, extended conjugated system, to yield the final chalcone product.[2][6]

Core Validation Protocol: Thin-Layer Chromatography (TLC)

TLC is the primary tool for monitoring the reaction's progress.[7] Its effectiveness hinges on the differential partitioning of the reactants and the product between the stationary phase (silica gel) and the mobile phase (a solvent system). The chalcone product is typically less polar than the starting aldehyde but may have a polarity similar to the ketone.[1]

Detailed Experimental Protocol

Materials:

  • TLC Plates: Silica gel 60 F254 aluminum-backed plates.

  • Developing Chamber: A glass jar with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is a 7:3 or 8:2 (v/v) mixture of n-hexane and ethyl acetate.[3][7]

  • Visualization: UV lamp (254 nm) and an iodine chamber.

Step-by-Step Methodology:

  • Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink contains organic compounds that will chromatograph along with your sample.

  • Sample Preparation & Spotting:

    • Standards: Prepare dilute solutions of your starting materials (2-hydroxy-3-methoxybenzaldehyde and 4'-hydroxyacetophenone) in a volatile solvent like ethyl acetate or dichloromethane. These will serve as your reference standards.

    • Reaction Mixture: At timed intervals (e.g., T=0, 1h, 2h, etc.), withdraw a small aliquot from the reaction mixture using a capillary tube.

    • Spotting: On the origin line, apply small, distinct spots of the aldehyde standard, the ketone standard, and the reaction mixture. It is good practice to co-spot one lane (apply the reaction mixture on top of a spot containing both standards) to aid in identification. Ensure spots are small and concentrated to prevent streaking.[3]

  • Development:

    • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[3]

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, leading to better and more reproducible separation.

    • Carefully place the spotted TLC plate into the chamber and replace the lid.[3]

    • Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is approximately 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1]

  • Visualization & Interpretation:

    • Allow the plate to air dry completely.

    • UV Light: Visualize the plate under a UV lamp at 254 nm.[3] Aromatic compounds like the reactants and the chalcone product are UV-active and will appear as dark spots against the fluorescent green background of the plate.[8] Circle the observed spots with a pencil.

    • Iodine Staining (Optional): Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[9] This method is semi-destructive.[3]

    • Calculate Rf Values: The Retention Factor (Rf) is a key metric, calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[3] The reaction is considered complete when the spot corresponding to the limiting reactant (typically the aldehyde) has disappeared or significantly diminished, and a new spot, corresponding to the chalcone product, has appeared and intensified.[1]

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_sample 2. Prepare Samples (Standards & Rxn Mixture) prep_plate->prep_sample prep_chamber 3. Prepare Chamber (Solvent & Filter Paper) prep_sample->prep_chamber spot 4. Spot Plate prep_chamber->spot develop 5. Develop Plate spot->develop dry 6. Dry Plate develop->dry visualize 7. Visualize (UV Lamp 254nm) dry->visualize calculate 8. Calculate Rf Values visualize->calculate interpret 9. Interpret Results calculate->interpret

Caption: Experimental workflow for TLC-based reaction validation.

Interpreting the TLC Plate

The power of TLC lies in its clear visual output. By comparing the lanes, you can deduce the status of your reaction.

  • Starting Material Lanes: These establish the baseline Rf values for your aldehyde and ketone.

  • Reaction Mixture Lane:

    • Successful Reaction: The spot corresponding to the aldehyde starting material will diminish over time and eventually disappear. A new, distinct spot will appear. This new spot is your chalcone product. Its Rf value will typically be intermediate between the highly non-polar solvent front and the more polar starting materials.

    • Incomplete Reaction: Spots for both the starting materials and the product will be visible.

    • Failed Reaction: Only the starting material spots will be visible, with no new product spot appearing over time.

    • Side Products: The appearance of additional, unexpected spots may indicate the formation of side products.

Caption: Logical flow for interpreting TLC results.

Comparison with Alternative Analytical Methods

While TLC is an excellent tool for rapid, qualitative monitoring, other techniques offer quantitative data and higher resolution. The choice of method depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Adsorption/Partition on a planar surfacePartitioning between liquid mobile and solid stationary phases in a columnPartitioning between gas mobile and liquid/solid stationary phases; mass-based detection
Speed Very Fast (5-20 minutes per run)Moderate (15-60 minutes per run)Moderate to Slow (20-60+ minutes per run)
Cost Low (minimal equipment and solvent use)High (expensive instrumentation and solvents)High (expensive instrumentation and consumables)
Resolution ModerateHigh to Very HighVery High
Data Output Qualitative (Rf values, spot intensity)Quantitative (retention times, peak area)Quantitative (retention times) & Structural (mass spectra)
Best Use Case Rapid reaction monitoring, purity checks, solvent system optimizationQuantitative analysis of product yield and purity, separation of complex mixturesAnalysis of volatile and thermally stable compounds, identification of unknowns

Troubleshooting and Field-Proven Insights

  • Problem: Streaking Spots. This is often caused by applying too much sample or by acidic/basic impurities.[3] Try diluting your sample further or neutralizing a small aliquot of the reaction mixture before spotting. In some cases, chalcones can be unstable on the acidic silica gel surface, causing decomposition and streaking.[3]

  • Problem: Overlapping Spots. If the Rf values of your product and a starting material are too similar, you must adjust the polarity of your mobile phase.[3] Increasing the proportion of the polar solvent (ethyl acetate) will increase the Rf values of all spots, while decreasing it will lower them. Small, systematic changes in the solvent ratio can significantly improve separation.[3]

  • Problem: No Spots Visible. If your compounds are not UV-active or are present at very low concentrations, UV visualization may fail. In this case, an iodine chamber or a chemical stain (like permanganate or ceric molybdate) can be used.[10]

  • Focus on the Limiting Reagent: Often, the acetophenone and chalcone spots can have similar Rf values. In such cases, it is more reliable to monitor the reaction by focusing on the complete disappearance of the benzaldehyde spot, which often has a more distinct Rf value.[10]

Conclusion

Validating the synthesis of this compound using Thin-Layer Chromatography is a foundational technique that provides critical, real-time feedback on reaction progress. It is a self-validating system that, when performed with appropriate standards, allows for unambiguous confirmation of product formation and reactant consumption. By understanding the principles behind the Claisen-Schmidt condensation and the chromatographic separation, researchers can effectively utilize TLC to optimize reaction conditions, determine endpoints, and ensure the successful synthesis of this valuable chalcone scaffold.

References

  • CORE. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from [Link]

  • CUTM Courseware. Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • Science Alert. (2011). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme: Synthesis of novel chalcone derivatives Identification tests TLC. Retrieved from [Link]

  • JETIR. (2019). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • Bui, T. H., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC. Retrieved from [Link]

  • MDPI. (2024). Efficient Production of 4'-Hydroxydihydrochalcones Using Non-Conventional Yeast Strains. Retrieved from [Link]

  • SpringerPlus. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Retrieved from [Link]

  • IOP Publishing. (2019). The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Retrieved from [Link]

  • SciTePress. (2021). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). SYNTHESIS AND EVALUATION STUDY OF ANTIOXIDANT ACTIVITIES OF CHALCONES AND THEIR DERIVATIVE. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualization of TLC results of compounds before purification. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2021). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

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A Comparative Guide to the Antimicrobial Efficacy of 4',2-Dihydroxy-3-methoxychalcone Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Chalcones, a class of aromatic ketones, have emerged as a promising source of new antimicrobial agents due to their diverse biological activities.[1] This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a specific derivative, 4',2-Dihydroxy-3-methoxychalcone, and comparing its performance against established standard antibiotics.

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to your research. While specific experimental data for this compound is not yet widely published, this guide will equip you with the necessary protocols and comparative data for standard antibiotics to conduct a thorough investigation.

The Scientific Rationale: Why Investigate this compound?

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are precursors to flavonoids and are known to exhibit a wide range of pharmacological properties, including antimicrobial effects.[2] The specific substitutions on the two aromatic rings are critical in determining the potency and spectrum of their activity.[3] The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the chalcone scaffold, as in this compound, is of particular interest. Hydroxyl groups can increase the compound's ability to form hydrogen bonds with microbial enzymes and cell structures, while the methoxy group can influence its lipophilicity, affecting its ability to penetrate bacterial cell membranes.[2]

The investigation into the antimicrobial potential of this specific chalcone is therefore a logical step in the search for new drug candidates. This guide will walk you through the essential in vitro assays required to quantify its efficacy and benchmark it against antibiotics with well-understood mechanisms of action.

Comparative Data: Benchmarking Against the Gold Standard

A crucial aspect of evaluating a novel antimicrobial compound is to compare its activity against that of standard antibiotics. The following tables provide typical Minimum Inhibitory Concentration (MIC) values for common antibiotics against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These values will serve as a benchmark for interpreting the results obtained for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Staphylococcus aureus

AntibioticMIC Range (µg/mL)Mechanism of Action
Ampicillin0.6 - 1Inhibits cell wall synthesis[4]
Ciprofloxacin0.5 - 0.6Inhibits DNA gyrase[5][6]
Vancomycin0.5 - 2Inhibits cell wall synthesis[3][7]
This compound To be determined Hypothesized to disrupt cell membranes and/or inhibit key enzymes

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Escherichia coli

AntibioticMIC Range (µg/mL)Mechanism of Action
Ampicillin4Inhibits cell wall synthesis[4]
Ciprofloxacin0.013 - 0.015Inhibits DNA gyrase[5][6]
VancomycinGenerally not effectiveUnable to penetrate the outer membrane
This compound To be determined Hypothesized to disrupt cell membranes and/or inhibit key enzymes

Experimental Protocols: A Step-by-Step Guide to Efficacy Testing

To ensure the scientific validity and reproducibility of your findings, it is essential to follow standardized protocols. The following methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (and standard antibiotics)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh agar plate, inoculate a few colonies of the test organism into MHB and incubate until it reaches the log phase of growth. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agent in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (bacteria and MHB without antimicrobial) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_read Incubation & Reading A Select wells with no visible growth (≥MIC) B Aliquot 10 µL from selected wells A->B C Spread onto MHA plates B->C D Incubate at 37°C for 18-24h C->D E Read MBC (Lowest concentration with ≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Testing.

Interpreting the Results: Bacteriostatic vs. Bactericidal

The relationship between the MIC and MBC values allows for the classification of the antimicrobial agent's effect.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is considered bactericidal.

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.

This distinction is critical in drug development, as bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.

Potential Mechanisms of Action: A Look into Chalcone's Antimicrobial Strategy

While the precise mechanism of action for this compound requires specific investigation, the broader class of chalcones is known to exert antimicrobial effects through several pathways.[4]

  • Membrane Disruption: The lipophilic nature of the chalcone scaffold can facilitate its insertion into the bacterial cell membrane, leading to disruption of the membrane potential, increased permeability, and ultimately cell lysis.[8]

  • Enzyme Inhibition: Chalcones can inhibit key bacterial enzymes involved in essential metabolic pathways. For example, some chalcones have been shown to target DNA gyrase, an enzyme crucial for DNA replication.[5]

  • Inhibition of Biofilm Formation: Many bacterial infections are complicated by the formation of biofilms. Some chalcones have demonstrated the ability to inhibit biofilm formation, which would be a significant advantage in a clinical setting.

Further studies, such as membrane potential assays and enzyme inhibition assays, would be necessary to elucidate the specific mechanism of this compound.

Chalcone_MoA cluster_targets Potential Bacterial Targets cluster_effects Resulting Antimicrobial Effects Chalcone This compound Membrane Cell Membrane Chalcone->Membrane Intercalation Enzymes Essential Enzymes (e.g., DNA Gyrase) Chalcone->Enzymes Binding & Inhibition Biofilm Biofilm Formation Chalcone->Biofilm Interference Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Metabolic Pathways Enzymes->Inhibition Biofilm_Inhibition Reduced Biofilm Formation Biofilm->Biofilm_Inhibition

Caption: Potential Mechanisms of Antimicrobial Action for Chalcones.

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of the antimicrobial efficacy of this compound. By following standardized protocols and comparing the results to established antibiotics, researchers can generate the high-quality data necessary for further drug development.

The next steps in the investigation of this promising compound would include:

  • Broad-spectrum activity testing: Evaluating its efficacy against a wider range of clinically relevant bacteria and fungi.

  • Toxicity studies: Assessing its cytotoxic effects on mammalian cell lines to determine its therapeutic index.

  • In vivo efficacy studies: Testing its effectiveness in animal models of infection.

The search for novel antimicrobial agents is a critical endeavor, and the systematic evaluation of compounds like this compound is a vital step in this process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.